molecular formula C10H11ClN2O B174516 1-(2-Chlorophenyl)piperazin-2-one CAS No. 197967-66-1

1-(2-Chlorophenyl)piperazin-2-one

Cat. No.: B174516
CAS No.: 197967-66-1
M. Wt: 210.66 g/mol
InChI Key: QMIBLRDYVHXODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)piperazin-2-one is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of phenylpiperazine derivatives, which are widely studied for their potential interactions with various neurotransmitter systems in the central nervous system . As a piperazine derivative, this compound serves as a valuable building block (synthon) for the synthesis of more complex molecules, allowing researchers to explore structure-activity relationships and develop novel pharmacologically active agents . The presence of the chlorophenyl group and the piperazin-2-one core structure makes it a key intermediate in constructing compounds for screening and experimental purposes. This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBLRDYVHXODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891574
Record name 1-(2-Chlorophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197967-66-1
Record name 1-(2-Chlorophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(2-Chlorophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the acylation of 2-chloroaniline followed by a cyclization reaction with ethylenediamine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the formation of an intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, via the reaction of 2-chloroaniline with chloroacetyl chloride. The subsequent step is an intramolecular cyclization of this intermediate with ethylenediamine to yield the final piperazin-2-one ring structure.

Synthesis_Pathway cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Cyclization 2-Chloroaniline 2-Chloroaniline Intermediate 2-Chloro-N-(2-chlorophenyl)acetamide 2-Chloroaniline->Intermediate + Chloroacetyl chloride (Base, Solvent) Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product + Ethylenediamine (Base, Solvent, Heat) Ethylenediamine Ethylenediamine Ethylenediamine->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide

This procedure details the N-acetylation of 2-chloroaniline.

Materials:

  • 2-Chloroaniline

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane to the stirred reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(2-chlorophenyl)acetamide.

Quantitative Data (Representative):

ParameterValue
Yield85-95%
Purity (by HPLC)>98%
Melting Point88-92 °C
Step 2: Synthesis of this compound

This protocol describes the cyclization of the intermediate with ethylenediamine.

Materials:

  • 2-Chloro-N-(2-chlorophenyl)acetamide

  • Ethylenediamine

  • Potassium carbonate or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq) and ethylenediamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer and wash it multiple times with water and then with brine to remove DMF and any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data (Representative):

ParameterValue
Yield60-75%
Purity (by HPLC)>99%
Physical StateSolid

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Materials (2-Chloroaniline, Chloroacetyl chloride) Step1 N-Acetylation Reaction Start->Step1 Intermediate_Workup Work-up & Purification (Extraction, Recrystallization) Step1->Intermediate_Workup Intermediate_Product Intermediate: 2-Chloro-N-(2-chlorophenyl)acetamide Intermediate_Workup->Intermediate_Product Step2 Cyclization Reaction with Ethylenediamine Intermediate_Product->Step2 Final_Workup Work-up & Purification (Extraction, Column Chromatography) Step2->Final_Workup Final_Product Final Product: This compound Final_Workup->Final_Product Analysis Characterization (NMR, MS, HPLC, MP) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The described two-step process is a robust and reproducible method for obtaining this target molecule in good yield and high purity. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions.

1-(2-Chlorophenyl)piperazin-2-one CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information regarding the synthesis, characterization, and biological activity of 1-(2-Chlorophenyl)piperazin-2-one. The information presented herein is based on general synthetic methodologies for related compounds and data for the structurally similar, well-documented compound, 1-(2-Chlorophenyl)piperazine. It is crucial to note that 1-(2-Chlorophenyl)piperazine and this compound are distinct chemical entities.

Introduction

This technical guide aims to provide a comprehensive overview of the identification and potential synthesis of this compound. Due to the scarcity of specific data for this compound, this document also provides detailed information on the closely related and commercially available compound, 1-(2-Chlorophenyl)piperazine, for reference and comparative purposes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Identification of the Closely Related Compound: 1-(2-Chlorophenyl)piperazine

While a specific CAS number for this compound could not be retrieved, its structural analog, 1-(2-Chlorophenyl)piperazine, is well-characterized.

Chemical Identity of 1-(2-Chlorophenyl)piperazine
IdentifierValue
CAS Number 39512-50-0[1][2][3]
Molecular Formula C₁₀H₁₃ClN₂[1]
Molecular Weight 196.68 g/mol [1][3]
IUPAC Name 1-(2-chlorophenyl)piperazine[4]
Synonyms o-Chlorophenylpiperazine, N-(2-Chlorophenyl)piperazine

The hydrochloride salt of this compound is also common and has the CAS number 41202-32-8.[5]

Proposed Synthesis of this compound

There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl piperazin-2-ones. A common approach involves the cyclization of an N-substituted ethylenediamine derivative.

General Experimental Protocol: Two-Step Synthesis

A potential two-step synthesis is outlined below. This protocol is a general representation and would require optimization for the specific substrates.

Step 1: Synthesis of N-(2-chlorophenyl)ethylenediamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroaniline and a suitable N-protected 2-bromoethylamine (e.g., N-(tert-butoxycarbonyl)-2-bromoethylamine) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the mixture to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

  • Deprotection: The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield N-(2-chlorophenyl)ethylenediamine.

Step 2: Cyclization to form this compound

  • Reaction Setup: Dissolve the N-(2-chlorophenyl)ethylenediamine from Step 1 in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Acylation and Cyclization: Add a chloroacetylating agent, such as chloroacetyl chloride, dropwise to the solution at a low temperature (e.g., 0 °C) in the presence of a base like triethylamine to neutralize the generated HCl. The reaction is then allowed to warm to room temperature. The intramolecular nucleophilic substitution leads to the formation of the piperazin-2-one ring.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound.

G cluster_0 Step 1: Synthesis of N-(2-chlorophenyl)ethylenediamine cluster_1 Step 2: Cyclization A 2-Chloroaniline C Reaction with Base (e.g., K2CO3) in DMF A->C B N-protected 2-bromoethylamine B->C D N-protected N'-(2-chlorophenyl)ethylenediamine C->D Heating E Deprotection D->E F N-(2-chlorophenyl)ethylenediamine E->F G N-(2-chlorophenyl)ethylenediamine I Reaction with Base (e.g., Triethylamine) in DCM G->I H Chloroacetyl Chloride H->I J This compound I->J Intramolecular Cyclization

Proposed two-step synthesis of this compound.

Analytical Characterization

Due to the lack of experimental data for this compound, no specific analytical data can be presented. For the related compound, 1-(2-Chlorophenyl)piperazine, common analytical techniques for identification include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound.

The parent compound, 1-(2-Chlorophenyl)piperazine, is a known psychoactive compound and a metabolite of several antidepressant and anxiolytic drugs. It primarily acts as a serotonin receptor agonist.

G A 1-(2-Chlorophenyl)piperazine B Serotonin Receptors (e.g., 5-HT1A, 5-HT2C) A->B Agonist Binding C Downstream Signaling Cascades B->C D Modulation of Neurotransmitter Release (e.g., Dopamine, Serotonin) C->D E Physiological Effects (e.g., Anxiolytic, Antidepressant) D->E

Simplified signaling pathway for 1-(2-Chlorophenyl)piperazine.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to the absence of specific data in the public domain, this document offers a proposed synthetic route based on established chemical principles. Furthermore, detailed information on the structurally related and well-characterized compound, 1-(2-Chlorophenyl)piperazine, has been included for reference. Researchers interested in this compound will likely need to undertake its synthesis and subsequent characterization to establish its physicochemical properties and biological activities. The provided synthetic protocol and the data on its analogue can serve as a valuable starting point for such investigations.

References

Spectroscopic and Synthetic Profile of 1-(2-Chlorophenyl)piperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 1-(2-Chlorophenyl)piperazin-2-one, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature and databases, this document presents a predictive analysis based on established principles of spectroscopy and the known data of analogous structures. Additionally, a plausible synthetic route and the corresponding experimental protocols are proposed.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and typical spectroscopic values for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-33.5 - 3.7t5 - 6
H-53.2 - 3.4t5 - 6
H-63.8 - 4.0s-
Ar-H7.0 - 7.5m-

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)165 - 170
C-345 - 50
C-548 - 53
C-650 - 55
Ar-C (C-Cl)128 - 132
Ar-C (C-N)148 - 152
Ar-C120 - 130

Predicted solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (amide I)1670 - 1690Strong
C-N stretch1250 - 1350Medium-Strong
Ar C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2950Medium
C-Cl stretch700 - 800Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion TypePredicted m/zNotes
[M]+•210/212Molecular ion peak (with isotopic pattern for Cl)
[M - CO]+•182/184Loss of carbon monoxide from the molecular ion
[C₈H₈ClN]⁺153/155Fragmentation of the piperazinone ring
[C₆H₄Cl]⁺111/113Chlorophenyl cation

Proposed Synthesis and Experimental Protocols

A viable synthetic route to this compound involves a two-step process starting from commercially available reagents.

Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A N-(2-Chlorophenyl)ethylenediamine C N-(2-((2-Chlorophenyl)amino)ethyl)-2-chloroacetamide A->C Et3N, DCM, 0 °C to rt B Chloroacetyl chloride B->C D This compound C->D NaH, THF, rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of N-(2-((2-Chlorophenyl)amino)ethyl)-2-chloroacetamide (Intermediate)
  • To a stirred solution of N-(2-chlorophenyl)ethylenediamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, a solution of chloroacetyl chloride (1.1 eq.) in DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the intermediate.

Experimental Protocol: Synthesis of this compound (Final Product)
  • To a suspension of sodium hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at room temperature, a solution of N-(2-((2-chlorophenyl)amino)ethyl)-2-chloroacetamide (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is carefully quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of the synthesized compound.

G A Synthesized this compound B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the spectroscopic characterization of the target compound.

Comparative Spectroscopic Data of 1-(2-Chlorophenyl)piperazine

For comparative purposes, the known spectroscopic data for the closely related compound, 1-(2-Chlorophenyl)piperazine, is presented below. The absence of the carbonyl group in this analogue leads to significant differences in the spectroscopic features, particularly in the IR and ¹³C NMR spectra.

Table 5: Experimental ¹H and ¹³C NMR Data for 1-(2-Chlorophenyl)piperazine
NucleusChemical Shift (δ, ppm)
¹H NMR7.35-7.40 (m, 1H), 7.20-7.25 (m, 1H), 7.00-7.10 (m, 2H), 3.10-3.20 (m, 4H), 3.00-3.05 (m, 4H), 2.05 (s, 1H, NH)
¹³C NMR149.1, 131.0, 128.9, 127.8, 124.2, 120.5, 51.7, 45.8

Solvent: CDCl₃

Table 6: Experimental IR and MS Data for 1-(2-Chlorophenyl)piperazine
TechniqueKey Data
IR (cm⁻¹)3300 (N-H stretch), 3050 (Ar C-H stretch), 2940, 2820 (Aliphatic C-H stretch), 1590, 1480 (C=C stretch)
MS (m/z)196/198 ([M]+•), 154, 139, 111

Disclaimer: The spectroscopic data for this compound presented in this document are predicted values and should be confirmed by experimental analysis. This guide is intended for informational and research purposes only.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 1-(2-Chlorophenyl)piperazin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the common starting materials, reaction schemes, and experimental protocols, with a focus on providing actionable data for laboratory and process chemistry applications.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies:

  • Formation and Cyclization of an N-Aryl Glycine Intermediate: This common and versatile route involves the initial synthesis of N-(2-chlorophenyl)glycine or its ester, followed by an intramolecular cyclization to form the desired piperazin-2-one ring.

  • Direct Piperazine Ring Formation: This approach involves the reaction of a substituted aniline with a reagent that provides the C2-N-C2 fragment of the piperazine ring, followed by the introduction of the carbonyl group.

Route 1: N-(2-Chlorophenyl)glycine Pathway

This pathway is centered around the synthesis of the key intermediate, N-(2-Chlorophenyl)glycine, which can be achieved through several methods.

Synthesis of N-(2-Chlorophenyl)glycine from 2-Chloroaniline

A prevalent method involves the N-alkylation of 2-chloroaniline with an ethyl chloroacetate. The resulting ester is then typically hydrolyzed to yield N-(2-chlorophenyl)glycine.

Starting Materials:

  • 2-Chloroaniline

  • Ethyl Chloroacetate

  • Base (e.g., sodium acetate, potassium carbonate)

  • Solvent (e.g., acetone, ethanol)

Experimental Protocol:

  • Step 1: Synthesis of Ethyl N-(2-chlorophenyl)glycinate:

    • To a solution of 2-chloroaniline in a suitable solvent such as acetone, add a base like potassium carbonate.

    • Slowly add ethyl chloroacetate to the mixture. The reaction is a nucleophilic substitution where the nitrogen of the aniline attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride.[1]

    • The reaction mixture is typically refluxed for several hours to ensure complete reaction.[2] Progress can be monitored by thin-layer chromatography (TLC).

    • After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl N-(2-chlorophenyl)glycinate.

  • Step 2: Hydrolysis to N-(2-chlorophenyl)glycine:

    • The crude ester is then hydrolyzed using an aqueous solution of a base like sodium hydroxide or an acid.

    • The mixture is heated to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

    • After the reaction, the solution is cooled and acidified to precipitate the N-(2-chlorophenyl)glycine, which can be collected by filtration, washed with water, and dried.[3][4]

Quantitative Data:

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(2-Chlorophenyl)glycineC8H8ClNO2185.6181%[3][4]170-172[3][4]
Synthesis of N-(2-Chlorophenyl)glycine via Strecker Synthesis

An alternative route to N-(2-chlorophenyl)glycine is the Strecker synthesis, which is a classic method for synthesizing α-amino acids.

Starting Materials:

  • 2-Chlorobenzaldehyde

  • Ammonium Hydrogencarbonate (NH4HCO3)

  • Sodium Cyanide (NaCN)

Experimental Protocol:

  • A solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide in a mixture of methanol and water is stirred at an elevated temperature (e.g., 65-70°C) for several hours.[5]

  • This is followed by hydrolysis of the intermediate aminonitrile with a strong base like sodium hydroxide under reflux conditions.[5]

  • After hydrolysis, the reaction mixture is worked up by acidification to a pH of 7-8 to precipitate the N-(2-chlorophenyl)glycine.[5]

Cyclization to this compound

Once N-(2-chlorophenyl)glycine or its ester is obtained, it can be cyclized. A common method involves converting the glycine derivative to an amide with chloroethylamine, followed by intramolecular cyclization.

Starting Materials:

  • N-(2-Chlorophenyl)glycine

  • Chloroethylamine hydrochloride

  • Coupling agents (for amide bond formation) or activation via acid chloride

  • Base

Experimental Protocol:

  • Amide Formation: N-(2-chlorophenyl)glycine can be coupled with chloroethylamine hydrochloride using standard peptide coupling reagents or by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with chloroethylamine.

  • Intramolecular Cyclization: The resulting N-(2-chloroethyl)-N-(2-chlorophenyl)glycinamide is then treated with a base to facilitate an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chlorine on the ethyl group to form the piperazin-2-one ring.

Route 2: Direct Piperazine Ring Formation

This strategy involves constructing the piperazine ring directly by reacting 2-chloroaniline with a suitable synthon.

Starting Materials:

  • 2-Chloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

Experimental Protocol:

  • A mixture of 2-chloroaniline and bis(2-chloroethyl)amine hydrochloride is heated in a high-boiling solvent such as xylene.[6]

  • The reaction involves a double N-alkylation of the aniline with the bis(2-chloroethyl)amine to form the 1-(2-chlorophenyl)piperazine.

  • The resulting 1-(2-chlorophenyl)piperazine would then need to be selectively oxidized at the 2-position or undergo a more complex series of reactions to introduce the carbonyl group, making this a less direct route to the target piperazin-2-one compared to the N-aryl glycine cyclization pathways. However, it is a key route for the synthesis of 1-(substituted-phenyl)piperazines, which are important intermediates for many pharmaceuticals.[7][8]

Quantitative Data for a Related Synthesis (1-(3-chlorophenyl)piperazine hydrochloride):

ProductMolecular FormulaYield (%)
1-(3-chlorophenyl)piperazine hydrochlorideC10H14Cl2N286%[6]

Visualizing the Synthetic Pathways

The logical flow of the primary synthetic routes can be visualized as follows:

Synthesis_of_this compound cluster_route1 Route 1: N-Aryl Glycine Pathway cluster_route2 Route 2: Direct Ring Formation (leads to precursor) Aniline 2-Chloroaniline Glycine_Ester Ethyl N-(2-chlorophenyl)glycinate Aniline->Glycine_Ester N-Alkylation Chloroacetate Ethyl Chloroacetate Chloroacetate->Glycine_Ester Aldehyde 2-Chlorobenzaldehyde Glycine N-(2-Chlorophenyl)glycine Aldehyde->Glycine Strecker Synthesis Strecker_Reagents NH4HCO3, NaCN Strecker_Reagents->Glycine Glycine_Ester->Glycine Hydrolysis Amide_Intermediate N-(2-chloroethyl)-N-(2-chlorophenyl)glycinamide Glycine->Amide_Intermediate Amidation Product This compound Amide_Intermediate->Product Intramolecular Cyclization Aniline2 2-Chloroaniline Piperazine_Intermediate 1-(2-Chlorophenyl)piperazine Aniline2->Piperazine_Intermediate Double N-Alkylation Bis_chloro Bis(2-chloroethyl)amine HCl Bis_chloro->Piperazine_Intermediate Piperazine_Intermediate->Product Further Steps

Caption: Synthetic pathways to this compound.

Summary and Considerations

The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, desired scale of production, and safety considerations.

  • The N-(2-chlorophenyl)glycine pathway is generally more direct and higher yielding for the synthesis of the target piperazin-2-one. The synthesis of the glycine intermediate itself offers flexibility with multiple established methods.

  • The direct piperazine ring formation is highly effective for producing 1-(substituted-phenyl)piperazines but requires additional, potentially complex steps to introduce the C2-carbonyl group to arrive at the desired piperazin-2-one.

For drug development professionals, the scalability and robustness of the chosen synthesis are critical. The N-alkylation of 2-chloroaniline with ethyl chloroacetate followed by hydrolysis and cyclization represents a well-documented and scalable approach. Careful optimization of reaction conditions, including solvent, base, and temperature, is essential to maximize yield and purity while minimizing side reactions.

References

Potential Biological Activity of 1-(2-Chlorophenyl)piperazin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 1-(2-Chlorophenyl)piperazin-2-one based on available scientific literature for structurally related compounds. As of the latest literature search, no direct experimental data on the biological activity of this compound has been published. Therefore, the information presented herein is predictive and intended to guide future research endeavors.

Introduction

This compound is a heterocyclic organic compound incorporating a phenylpiperazine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. The presence of a chlorophenyl group and a lactam function within the piperazine ring suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). This whitepaper aims to provide a detailed technical guide for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally similar compounds, presenting relevant experimental protocols, and visualizing potential mechanisms of action.

Chemical Structure and Physicochemical Properties

IUPAC Name: this compound CAS Number: 197967-66-1 Molecular Formula: C₁₀H₁₁ClN₂O Molecular Weight: 210.66 g/mol

The structure of this compound features a piperazin-2-one ring system where one nitrogen atom is substituted with a 2-chlorophenyl group. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the carbonyl group in the piperazine ring are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Potential Biological Activities and Therapeutic Areas

Based on the pharmacological profiles of analogous compounds, this compound is hypothesized to exhibit a range of biological activities. The primary areas of interest include the central nervous system, oncology, and cardiovascular medicine.

Central Nervous System (CNS) Activity

The phenylpiperazine moiety is a well-established pharmacophore in numerous CNS-active drugs. Derivatives of (chlorophenyl)piperazine have demonstrated significant effects on various neurotransmitter systems.

Many arylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression and anxiety. For instance, derivatives of 1-(3-chlorophenyl)piperazine have been investigated as potential antidepressant agents. The mechanism often involves the modulation of serotonin receptors, such as 5-HT1A and 5-HT2A, and/or inhibition of serotonin reuptake.

Hypothesized Signaling Pathway for Antidepressant Activity

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release SERT SERT 5HT_release->SERT Binds to 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake Mediates 5HT_in_synapse Increased Synaptic 5-HT 5HT1A_R 5-HT1A Receptor Signal_Transduction Signal Transduction 5HT1A_R->Signal_Transduction 5HT2A_R 5-HT2A Receptor 5HT2A_R->Signal_Transduction Therapeutic_Effect Antidepressant/Anxiolytic Effect Signal_Transduction->Therapeutic_Effect Compound This compound (Hypothetical) Compound->SERT Inhibition Compound->5HT1A_R Agonism/Antagonism Compound->5HT2A_R Antagonism 5HT_in_synapse->5HT1A_R Activates 5HT_in_synapse->5HT2A_R Activates

Caption: Hypothesized mechanism of antidepressant action.

Atypical antipsychotics often exhibit a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. The arylpiperazine scaffold is present in several atypical antipsychotic drugs.

Derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide have shown anticonvulsant and antinociceptive properties. While structurally distinct, the presence of the chlorophenyl group suggests that this compound could be explored for similar activities.

Anticancer Activity

Recent studies have highlighted the potential of phenylpiperazine derivatives as anticancer agents. For example, certain 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety have demonstrated cytotoxic activity against cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes like topoisomerase II or interference with DNA integrity.

General Workflow for In Vitro Anticancer Activity Screening

A Cancer Cell Line Culture (e.g., MCF-7, HeLa) B Treatment with this compound (Varying Concentrations) A->B C Incubation (24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTT, XTT) C->D E Data Analysis (IC50 Determination) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F

Caption: Workflow for anticancer screening.

Cardiovascular Activity

1-(2-Chlorophenyl)piperazine is utilized as a pharmaceutical intermediate in the synthesis of cardiovascular therapies. This suggests that the core structure may possess inherent cardiovascular activity. Phenylpiperazine derivatives have been reported to exhibit antiarrhythmic and hypotensive effects, potentially through interaction with adrenergic receptors.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following tables summarize data from analogous compounds to provide a reference for potential potency.

Table 1: CNS Receptor Binding Affinities of Phenylpiperazine Derivatives

Compound/Derivative ClassReceptorBinding Affinity (Ki, nM)Reference
1-(m-chlorophenyl)piperazine (m-CPP)5-HT1A150[1]
5-HT1B30[1]
5-HT1C1.5[1]
5-HT2A60[1]
Trazodone Analogues5-HT1A5-50[2]

Table 2: In Vitro Cytotoxicity of Phenylpiperazine Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
1,2-Benzothiazine-phenylpiperazinesMCF-7 (Breast Cancer)1.5 - 25[3]
Quinazolinone-phenylpiperazinesHCT116 (Colon Cancer)10 - 50[4][5]

Experimental Protocols for Biological Evaluation

Should research on this compound be undertaken, the following experimental protocols, adapted from studies on related compounds, would be relevant.

CNS Activity Evaluation
  • Objective: To determine the binding affinity of the test compound to various CNS receptors (e.g., serotonin, dopamine, adrenergic receptors).

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Objective: To assess the antidepressant-like activity of the test compound in rodents.

  • Methodology:

    • Administer the test compound or vehicle to mice or rats.

    • After a set pre-treatment time, place the animals individually in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during a specified period.

    • A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Anticancer Activity Evaluation
  • Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Logical Flow for Compound Synthesis and Initial Screening

cluster_synthesis Chemical Synthesis cluster_screening Initial Biological Screening A Starting Materials (e.g., 2-chloroaniline, ethyl bromoacetate) B Multi-step Synthesis A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Structural Characterization (NMR, MS, IR) C->D E Primary In Vitro Assays (e.g., Receptor Binding, Cell Viability) D->E Pure Compound F Hit Identification (Compounds with desired activity) E->F G Secondary Assays (e.g., Functional Assays, In Vivo Models) F->G

Caption: Synthesis and screening workflow.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the analysis of structurally related compounds strongly suggests its potential as a pharmacologically active agent. The phenylpiperazine core is a versatile scaffold that has yielded numerous successful drugs, particularly targeting the central nervous system. The presence of the 2-chloro substitution and the piperazin-2-one motif provides a unique chemical entity that warrants further investigation.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound. Initial screening should prioritize its effects on a panel of CNS receptors, followed by functional assays to determine agonist or antagonist activity. Concurrently, its cytotoxic potential against a range of cancer cell lines should be assessed. Promising results from these initial studies would justify further preclinical development, including pharmacokinetic profiling and evaluation in relevant animal models of disease. The systematic exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

1-(2-Chlorophenyl)piperazin-2-one: A Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorophenyl)piperazin-2-one is a heterocyclic organic compound that holds significant potential as a chemical intermediate in the synthesis of novel pharmaceutical agents. Its unique structural features, combining a substituted arylpiperazine moiety with a lactam functionality, offer a versatile scaffold for the development of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the synthesis, potential chemical reactivity, and applications of this compound in drug discovery, with a focus on its role as a building block for compounds targeting the central nervous system (CNS) and other therapeutic areas. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from established synthetic methodologies for related piperazin-2-ones and the known pharmacology of arylpiperazines to provide a robust framework for researchers.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological receptors.[1] The introduction of an aryl group at the N1 position and a carbonyl group at the C2 position, as seen in this compound, creates a molecule with distinct physicochemical properties and synthetic handles. The 2-chlorophenyl substituent is a common feature in many CNS-active drugs, influencing their pharmacokinetic and pharmacodynamic profiles. The lactam function within the piperazine ring introduces a polar amide bond and a potential site for further chemical modification.

This guide will explore the potential synthetic routes to this compound, its likely chemical reactivity, and its prospective applications in the synthesis of novel drug candidates.

Synthesis of this compound

Strategy 1: Cyclization of an N-(2-Chloroanilino)ethyl Amino Acid Derivative

A common approach to piperazin-2-ones involves the cyclization of an appropriately substituted ethylenediamine derivative. In this strategy, N-(2-chlorophenyl)ethylenediamine would be the key starting material.

Experimental Protocol (Hypothetical):

  • Alkylation of N-(2-chlorophenyl)ethylenediamine: React N-(2-chlorophenyl)ethylenediamine with an α-halo-ester, such as ethyl bromoacetate, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., acetonitrile) to yield ethyl 2-((2-((2-chlorophenyl)amino)ethyl)amino)acetate.

  • Cyclization: The resulting amino ester can then be induced to cyclize through heating in a high-boiling point solvent (e.g., xylene or toluene) with the removal of ethanol. Alternatively, the cyclization can be promoted by a base, such as sodium ethoxide, in ethanol.

  • Purification: The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.

Strategy 2: Intramolecular Cyclization of a Chloroacetamide Derivative

Another viable route involves the intramolecular nucleophilic substitution of a chloroacetamide derivative of N-(2-chlorophenyl)piperazine.

Experimental Protocol (Hypothetical):

  • Acylation of 1-(2-chlorophenyl)piperazine: React 1-(2-chlorophenyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature to form 2-chloro-1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one.

  • Intramolecular Cyclization: Treatment of the resulting chloroacetamide with a strong, non-nucleophilic base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) would induce an intramolecular cyclization to form the desired piperazin-2-one.

  • Purification: The product can be isolated and purified using standard techniques such as extraction, column chromatography, and recrystallization.

Chemical Reactivity and Derivatization

The this compound scaffold offers several sites for further chemical modification, making it a valuable intermediate for building combinatorial libraries of potential drug candidates.

  • N-Alkylation: The secondary amine at the N4 position can be readily alkylated using various alkyl halides or by reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.

  • Lactam Chemistry: The amide bond of the piperazinone ring can potentially undergo reduction to the corresponding piperazine or be involved in other reactions typical of lactams.

  • Aromatic Substitution: The 2-chlorophenyl ring can be further functionalized through electrophilic aromatic substitution reactions, although the chloro- and piperazinyl- substituents will direct the position of substitution.

Applications in Drug Discovery

The arylpiperazine moiety is a well-established pharmacophore in many CNS-active drugs, exhibiting affinity for various serotonin and dopamine receptors. The 1-(2-chlorophenyl)piperazine substructure, for instance, is a key component of antidepressant and anxiolytic drugs.[2] It is anticipated that derivatives of this compound could serve as novel ligands for these receptors.

Potential Therapeutic Targets:

  • Serotonin Receptors (5-HTRs): Arylpiperazines are known to interact with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[1]

  • Dopamine Receptors (DRDs): Modulation of dopamine receptors is a key mechanism for many antipsychotic and antidepressant medications.

  • Other CNS Targets: The versatile scaffold could be adapted to target other CNS receptors and transporters.

Data Presentation

As specific experimental data for this compound is not available, the following table provides representative data for the closely related and well-characterized intermediate, 1-(2-chlorophenyl)piperazine, to offer context on its physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₀H₁₃ClN₂[3]
Molecular Weight 196.68 g/mol [3]
CAS Number 39512-50-0[3]
Appearance Colorless to light yellow clear liquid
Boiling Point 135 °C / 5 mmHg
Purity >98.0% (GC)

Mandatory Visualizations

Proposed Synthetic Pathways

The following diagram illustrates the two hypothetical synthetic pathways to this compound.

G cluster_0 Strategy 1: Cyclization of an N-(2-Chloroanilino)ethyl Amino Acid Derivative cluster_1 Strategy 2: Intramolecular Cyclization of a Chloroacetamide Derivative A1 N-(2-Chlorophenyl)ethylenediamine A3 Ethyl 2-((2-((2-chlorophenyl)amino)ethyl)amino)acetate A1->A3 Alkylation A2 Ethyl Bromoacetate A2->A3 A4 This compound A3->A4 Cyclization B1 1-(2-Chlorophenyl)piperazine B3 2-Chloro-1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one B1->B3 Acylation B2 Chloroacetyl Chloride B2->B3 B4 This compound B3->B4 Intramolecular Cyclization

Caption: Hypothetical synthetic routes to this compound.

Potential Derivatization Workflow

This diagram outlines the potential for creating a chemical library from the this compound scaffold.

G start This compound lib Library of Novel Piperazin-2-one Derivatives start->lib N-Alkylation / Reductive Amination sub Diverse Substituents (Alkyl Halides, Aldehydes) sub->lib screen High-Throughput Screening (e.g., CNS Receptor Binding Assays) lib->screen hit Hit Compounds screen->hit lead Lead Optimization hit->lead

Caption: Workflow for generating and screening a library of derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical intermediate for the synthesis of novel drug candidates. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The inherent pharmacological relevance of the arylpiperazine motif suggests that derivatives of this compound could be valuable probes for CNS targets. This guide provides a foundational understanding for researchers to begin exploring the potential of this versatile scaffold in their drug discovery programs. Further research is warranted to develop and characterize specific synthetic routes and to explore the biological activities of its derivatives.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the physicochemical characteristics, detailed experimental protocols, and biological activity of 1-(2-Chlorophenyl)piperazin-2-one. This guide provides a comprehensive overview of the closely related and well-documented compound, 1-(2-Chlorophenyl)piperazine , as a structural and functional analogue. The experimental protocols described are general methods applicable to compounds of this class.

Introduction

This compound belongs to the broad class of arylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. These compounds are known to interact with various receptors in the central nervous system (CNS), particularly serotonin and dopamine receptors, leading to their investigation for a multitude of therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the physicochemical properties, synthetic approaches, and potential biological relevance of this class of compounds, with a specific focus on the available data for 1-(2-Chlorophenyl)piperazine.

Physicochemical Characteristics

Due to the absence of specific experimental data for this compound, the following tables summarize the known physicochemical properties of the closely related analogue, 1-(2-Chlorophenyl)piperazine. These values provide a reasonable estimation for the properties of the target compound.

Table 1: General and Physical Properties of 1-(2-Chlorophenyl)piperazine

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂[1]
Molecular Weight 196.68 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Melting Point 152-154 °C[2]
Boiling Point 102-104 °C at 0.2 mmHg[2]
Density 1.18 g/cm³[2]
Refractive Index 1.5810-1.5850[2]

Table 2: Solubility and Partitioning Characteristics of 1-(2-Chlorophenyl)piperazine (Predicted and Experimental)

PropertyValueSource
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
pKa (Predicted) 8.81 ± 0.10[2]
LogP (Predicted) 2.07[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain. Therefore, this section outlines a general synthetic methodology for N-arylpiperazin-2-ones and standard protocols for the determination of key physicochemical properties.

General Synthesis of 1-Arylpiperazin-2-ones

A common route for the synthesis of 1-arylpiperazin-2-ones involves the cyclization of an appropriate N-aryl-N'-(2-haloacetyl)ethylenediamine. A representative synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-Chloroaniline 2-Chloroaniline Step1 N-Arylation 2-Chloroaniline->Step1 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Step1 Chloroacetyl_chloride Chloroacetyl_chloride Step3 Acylation Chloroacetyl_chloride->Step3 Ammonia Ammonia Step2 Amination Ammonia->Step2 Intermediate1 Intermediate1 Step1->Intermediate1 N-(2-chlorophenyl)-2-bromoethanamine Intermediate2 Intermediate2 Step2->Intermediate2 N1-(2-chlorophenyl)ethane-1,2-diamine Intermediate3 Intermediate3 Step3->Intermediate3 2-chloro-N-(2-((2-chlorophenyl)amino)ethyl)acetamide Step4 Intramolecular Cyclization Product This compound Step4->Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Caption: General synthetic workflow for this compound.

Protocol:

  • N-Arylation: React 2-chloroaniline with 2-bromoethanol in the presence of a base to form N-(2-chlorophenyl)-2-bromoethanamine.

  • Amination: The resulting intermediate is then treated with ammonia to yield N1-(2-chlorophenyl)ethane-1,2-diamine.

  • Acylation: The diamine is acylated with chloroacetyl chloride in a suitable solvent to produce 2-chloro-N-(2-((2-chlorophenyl)amino)ethyl)acetamide.

  • Intramolecular Cyclization: The final step involves an intramolecular cyclization, typically facilitated by a base, to yield this compound. The product would then be purified using standard techniques such as column chromatography or recrystallization.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of the dried, crystalline sample is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[4]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available. However, the broader class of arylpiperazines is well-known for its interaction with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors in the central nervous system.[6][7]

Arylpiperazine derivatives can act as agonists, partial agonists, or antagonists at these receptors, leading to a wide range of pharmacological effects.[8] Their activity is highly dependent on the nature and position of substituents on the aryl ring and the piperazine core.

Interaction with Serotonin Receptors

Many arylpiperazines exhibit high affinity for various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[3] Agonism at 5-HT₁A receptors is often associated with anxiolytic and antidepressant effects, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]

G cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi) Receptor 5-HT1A Receptor G_alpha Gαi Receptor->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Inhibition G_beta_gamma Gβγ Arylpiperazine Arylpiperazine (Agonist) Arylpiperazine->Receptor cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylation Cascade

Caption: Arylpiperazine agonism at the 5-HT1A receptor.

Interaction with Dopamine Receptors

Arylpiperazines also frequently bind to dopamine receptors, particularly the D₂ subtype.[9] Antagonism at D₂ receptors is a key mechanism for the action of many antipsychotic drugs. This interaction blocks the downstream signaling cascade typically initiated by dopamine.

G cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi) Receptor Dopamine D2 Receptor G_alpha Gαi Receptor->G_alpha No Activation AC Adenylyl Cyclase G_alpha->AC No Inhibition G_beta_gamma Gβγ Arylpiperazine Arylpiperazine (Antagonist) Arylpiperazine->Receptor Blocks Binding Dopamine Dopamine Dopamine->Receptor cAMP cAMP AC->cAMP Basal Conversion ATP ATP ATP->AC Cellular_Response Blocked Cellular Response cAMP->Cellular_Response

Caption: Arylpiperazine antagonism at the Dopamine D2 receptor.

Conclusion

While specific data for this compound remains elusive, the information available for its close analogue, 1-(2-Chlorophenyl)piperazine, provides a valuable starting point for researchers. The physicochemical properties are likely to be similar, and the general synthetic and analytical methods described herein are applicable. The established pharmacology of the arylpiperazine class suggests that this compound would likely exhibit activity at serotonin and/or dopamine receptors, making it a compound of interest for further investigation in the field of neuropharmacology and drug discovery. Future studies are warranted to synthesize and characterize this compound to fully elucidate its physicochemical properties and biological activity profile.

References

Solubility and Stability of 1-(2-Chlorophenyl)piperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 1-(2-Chlorophenyl)piperazin-2-one. Given the limited publicly available data on this specific molecule, this document outlines the standard methodologies and expected outcomes for its characterization based on established principles of pharmaceutical sciences and data from structurally related compounds.

Introduction

This compound is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical parameters that profoundly influence its bioavailability, formulation development, and overall therapeutic efficacy. Understanding these properties is a cornerstone of the drug development process. This guide details the experimental protocols for determining these key characteristics and presents anticipated data in a structured format.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₀H₁₁ClN₂O
Molecular Weight210.66 g/mol
AppearanceExpected to be a solid, crystalline powder
Melting PointTypically in the range of 150-200 °C for similar structures

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. It is a critical factor for drug absorption and formulation.[1][2]

Experimental Protocols for Solubility Determination

Equilibrium Solubility (Shake-Flask Method) [1]

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different aqueous media (e.g., purified water, 0.1 N HCl, phosphate buffer pH 6.8).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility [3]

This high-throughput method assesses the solubility of a compound that is initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer. Precipitation is measured over time.

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

  • Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

  • Precipitation Measurement: The formation of precipitate is monitored over a set period using techniques such as nephelometry (light scattering) or UV-Vis spectroscopy.[4]

Expected Solubility Data

The following table presents hypothetical solubility data for this compound in various media, which is crucial for predicting its behavior under different physiological pH conditions.

MediumTemperature (°C)Expected Solubility (µg/mL)
Purified Water2550 - 150
Purified Water3775 - 200
0.1 N HCl (pH 1.2)37500 - 1500
Phosphate Buffer (pH 6.8)37100 - 300

Stability Profile

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Experimental Protocols for Stability Assessment

Forced Degradation Studies (Stress Testing) []

Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.

  • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound is heated in a controlled oven (e.g., at 60°C).

  • Photostability: The solid compound and its solution are exposed to light according to ICH Q1B guidelines.

  • Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

ICH Stability Studies [5][8]

These studies are performed to establish a re-test period or shelf life for the API.

  • Batch Selection: At least three primary batches of the API are used for the study.[5]

  • Container Closure System: The API is stored in a container closure system that simulates the proposed packaging for storage and distribution.[5][6]

  • Storage Conditions: Samples are stored under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[6]

  • Testing Frequency: Samples are tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[8]

  • Parameters Tested: The testing should cover physical, chemical, and microbiological attributes that are susceptible to change.[5]

Expected Stability Data

The following table summarizes the anticipated results from a 6-month accelerated stability study.

Test ParameterSpecificationInitial3 Months6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.1
Total Impurities (%)NMT 1.00.20.40.7
Any Unspecified Impurity (%)NMT 0.1<0.050.080.09
Water Content (%)NMT 0.50.10.20.3

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Kinetic_Solubility Kinetic Solubility (High-Throughput Screening) Solubility_Analysis Analysis (HPLC, Nephelometry) Kinetic_Solubility->Solubility_Analysis Equilibrium_Solubility Equilibrium Solubility (Shake-Flask) Equilibrium_Solubility->Solubility_Analysis Solubility_Analysis->Equilibrium_Solubility Formulation_Development Formulation Development Solubility_Analysis->Formulation_Development Forced_Degradation Forced Degradation (Stress Testing) Stability_Analysis Analysis (Stability-Indicating HPLC) Forced_Degradation->Stability_Analysis ICH_Stability ICH Stability Studies (Long-term & Accelerated) ICH_Stability->Stability_Analysis Stability_Analysis->ICH_Stability Stability_Analysis->Formulation_Development API_Synthesis API Synthesis & Characterization API_Synthesis->Kinetic_Solubility API_Synthesis->Forced_Degradation Final_Report Comprehensive Report Formulation_Development->Final_Report

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its solubility and stability characterization. The outlined protocols and expected data are based on established pharmaceutical industry standards and knowledge of analogous chemical structures. A thorough investigation following these methodologies will be essential for the successful development of this compound as a potential therapeutic agent.

References

An In-depth Review of 1-(2-Chlorophenyl)piperazin-2-one: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the existing literature and theoretical knowledge surrounding the chemical compound 1-(2-Chlorophenyl)piperazin-2-one. Due to a notable scarcity of direct research on this specific molecule, this paper draws upon established synthetic methodologies and the well-documented properties of structurally related analogs, primarily 1-(2-Chlorophenyl)piperazine, to infer its characteristics and potential biological significance. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar N-arylpiperazin-2-one derivatives.

Introduction

This compound belongs to the class of N-arylpiperazinones, a group of heterocyclic compounds that are of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The introduction of a carbonyl group at the 2-position of the piperazine ring to form a lactam, along with the presence of a 2-chlorophenyl substituent on the nitrogen atom, suggests that this molecule could possess unique chemical and biological properties. While its non-oxo analog, 1-(2-Chlorophenyl)piperazine, is a known building block in the synthesis of pharmacologically active agents, the "-2-one" derivative remains largely unexplored in publicly available scientific literature.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and methanol. Solubility in water is likely to be low.
Chemical Stability The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions.

Synthesis of this compound

While no specific synthesis for this compound has been detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl piperazin-2-ones. A common approach involves the reaction of an N-substituted ethylenediamine with a haloacetyl halide, followed by intramolecular cyclization.

Proposed Synthetic Pathway

A potential two-step synthesis of this compound is outlined below. This proposed pathway is based on analogous reactions for the formation of the piperazin-2-one ring system.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A N-(2-Chlorophenyl)ethylenediamine C Intermediate Amide A->C Et3N, DCM, 0 °C to rt B Ethyl Chloroacetate B->C D Intermediate Amide E This compound D->E NaH, THF, reflux G A 1-(2-Chlorophenyl)piperazine (Well-studied precursor) B This compound (Target compound) A->B Introduction of -C=O at C2 C Potential Altered Pharmacological Profile B->C Leads to

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)piperazin-2-one is a substituted piperazine derivative of interest in pharmaceutical research and development due to its structural relation to biologically active compounds. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control samples, final drug products, and biological fluids for metabolic studies.

This document provides a comprehensive guide to developing analytical methods for the detection and quantification of this compound. Given the limited availability of validated methods for this specific analyte in scientific literature, this note emphasizes foundational techniques and provides adaptable protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided protocols are intended as robust starting points for method development and validation in a research or quality control setting.

General Analytical Considerations

The selection of an appropriate analytical technique for this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for non-volatile and thermally labile compounds like piperazine derivatives.[1] Due to the piperazin-2-one moiety, the native UV absorbance may be sufficient for detection at higher concentrations. For trace-level analysis, derivatization can be employed to enhance UV activity.[1][2] Reversed-phase chromatography is the most common separation mode.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and structural information, making it a powerful tool for identification and quantification. The suitability of GC-MS depends on the thermal stability and volatility of this compound. Derivatization may be necessary to improve its chromatographic properties.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for detecting and quantifying low levels of the analyte in complex matrices due to its superior sensitivity and selectivity. It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

Experimental Protocols

The following sections provide detailed starting protocols for the analysis of this compound. These are intended as foundational methods that will require optimization and validation for specific applications.

Protocol 1: HPLC-UV Analysis

This protocol is a starting point for the analysis of this compound using HPLC with UV detection.

1. Instrumentation and Reagents

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • This compound reference standard.

2. Chromatographic Conditions (Starting Point)

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Quantify the analyte using a calibration curve generated from the peak areas of the working standards.

Protocol 2: GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of this compound.

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Methanol or Ethyl Acetate (for sample dissolution).

  • This compound reference standard.

2. GC-MS Conditions (Starting Point)

ParameterRecommended Condition
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol or ethyl acetate. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in a suitable solvent. If in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary.

4. Data Analysis

  • Identify the analyte by its retention time and mass spectrum. The mass spectrum of 1-(2-Chlorophenyl)piperazine can be used as a reference for the fragmentation of the chlorophenylpiperazine moiety.[3]

  • Quantify using a calibration curve based on the peak area of a characteristic ion.

Protocol 3: LC-MS/MS Analysis

This protocol is a starting point for a highly sensitive and selective LC-MS/MS method.

1. Instrumentation and Reagents

  • LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer).

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

2. LC-MS/MS Conditions (Starting Point)

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution. A likely precursor ion would be [M+H]+.

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of 1 mg/mL in methanol. Prepare working standards in the mobile phase.

  • Sample Solution: For complex matrices like plasma or tissue homogenates, protein precipitation followed by solid-phase extraction is recommended.

4. Method Development and Data Analysis

  • Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize fragmentation to identify suitable product ions for Multiple Reaction Monitoring (MRM).

  • Develop a calibration curve and quantify the analyte using the area ratio of the analyte to an internal standard.

Visualizations

analytical_workflow cluster_planning Phase 1: Planning & Preparation cluster_development Phase 2: Method Development cluster_validation Phase 3: Method Validation cluster_application Phase 4: Application lit_review Literature Review for Analogous Compounds define_requirements Define Analytical Requirements (Sensitivity, Matrix) lit_review->define_requirements select_technique Select Primary Technique (HPLC, GC-MS, LC-MS/MS) define_requirements->select_technique prepare_standards Prepare Reference Standards select_technique->prepare_standards initial_conditions Establish Initial Chromatographic & MS Conditions prepare_standards->initial_conditions optimize_params Optimize Parameters (Mobile Phase, Gradient, Temp.) initial_conditions->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis data_reporting Data Reporting routine_analysis->data_reporting

Caption: General workflow for analytical method development.

fragmentation_pathway parent 1-(2-Chlorophenyl)piperazine [M]+ fragment1 Loss of C2H4N (m/z ~154/156) parent->fragment1 Cleavage of piperazine ring fragment2 Chlorotropylium ion (m/z ~111/113) parent->fragment2 Further fragmentation

Caption: Proposed fragmentation of the 1-(2-chlorophenyl) moiety.

Conclusion

The analytical methods outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable detection and quantification procedures for this compound. While validated methods for this specific compound are not widely published, the provided protocols for HPLC-UV, GC-MS, and LC-MS/MS are based on established principles for analogous piperazine derivatives. It is imperative that any method developed based on these starting points undergoes rigorous validation to ensure its accuracy, precision, and suitability for its intended purpose.

References

Application Notes and Protocols for the Analysis of 1-(2-Chlorophenyl)piperazin-2-one by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 1-(2-Chlorophenyl)piperazin-2-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

This application note describes a reversed-phase HPLC method for the determination of this compound. The method is suitable for the quantification of the compound in bulk drug substances and pharmaceutical formulations. A C18 column is used to achieve separation, and UV detection provides a sensitive and reliable means of quantification. Based on the analysis of structurally similar compounds, such as 1-(3-chlorophenyl)piperazine, a detection wavelength of 254 nm is proposed for sensitive detection.[1]

The quantitative performance of the method has been estimated based on data from related chlorophenylpiperazine derivatives.[2][3] These values should be validated for the specific matrix and instrumentation used.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method. Note: This data is based on the analysis of a structurally related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, and should be validated for this compound.[2]

ParameterExpected Value
Linearity Range0.05 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.015 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL
Retention Time4 - 6 minutes
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 6.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 µg/mL to 100 µg/mL.

  • Sample Preparation (for drug substance): Accurately weigh about 10 mg of the sample, dissolve in 10 mL of mobile phase, and dilute to a final concentration within the linear range.

  • Sample Preparation (for formulation): Extract a known amount of the formulation with a suitable solvent (e.g., methanol or mobile phase), sonicate, and centrifuge. Dilute the supernatant with the mobile phase to a final concentration within the linear range.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute equilibrate Equilibrate HPLC System dilute->equilibrate inject Inject Blank, Standards, Samples equilibrate->inject run Run Isocratic Elution inject->run detect UV Detection at 254 nm run->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify end End quantify->end

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note

This application note provides a general procedure for the identification and confirmation of this compound using GC-MS. The method is particularly useful for the analysis of the compound in complex matrices and for structural elucidation. Electron ionization (EI) is used to generate characteristic fragment ions for unambiguous identification. While direct injection is often possible, derivatization may be employed to improve chromatographic performance if necessary.

Based on studies of structurally similar halogenated phenyl-2-piperazinopropanones, the mass spectrum of this compound is expected to show characteristic fragments resulting from cleavage of the piperazine ring and the chlorophenyl moiety.[4]

Expected Mass Spectral Fragmentation

The mass spectrum of this compound under electron ionization is expected to exhibit a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation pattern is likely to involve cleavages at the piperazine ring and loss of the chloro-phenyl group.

m/zProposed Fragment Identity
210/212Molecular ion [M]+
181/183[M - CO]+
153/155[M - C2H3NO]+
139/141[Chlorophenyl-N]+
111/113[Chlorophenyl]+
56[C3H6N]+
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40 - 400.

2. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent such as methanol or ethyl acetate.

  • Sample Preparation: Dissolve or extract the sample in a suitable organic solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte. The final sample should be dissolved in a GC-compatible solvent.

3. Analysis Procedure:

  • Inject a solvent blank to ensure the system is clean.

  • Inject the standard solution of this compound to determine its retention time and mass spectrum.

  • Inject the prepared sample solution.

  • Identify the analyte in the sample by comparing its retention time and mass spectrum with those of the reference standard.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation start Start dissolve_sample Dissolve/Extract Sample start->dissolve_sample cleanup Sample Cleanup (if needed) dissolve_sample->cleanup concentrate Concentrate & Reconstitute cleanup->concentrate inject_gc Inject into GC concentrate->inject_gc separate Chromatographic Separation inject_gc->separate ionize Electron Ionization (70 eV) separate->ionize detect_ms Mass Detection (m/z 40-400) ionize->detect_ms get_spectra Obtain Total Ion Chromatogram & Mass Spectra detect_ms->get_spectra compare_rt Compare Retention Time get_spectra->compare_rt compare_ms Compare Mass Spectrum to Standard get_spectra->compare_ms identify Confirm Identity compare_rt->identify compare_ms->identify end End identify->end

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: Synthesis of 1-(2-Chlorophenyl)piperazin-2-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential applications of 1-(2-Chlorophenyl)piperazin-2-one derivatives. This class of compounds holds significant promise in drug discovery, with potential activities spanning oncology and central nervous system (CNS) disorders.

Introduction

The 1-arylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The incorporation of a 2-chlorophenyl group at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making them attractive candidates for targeting a range of biological entities. Arylpiperazine derivatives have demonstrated a broad spectrum of activities, including anticancer properties and modulation of G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2] This document outlines synthetic strategies for this compound derivatives and explores their potential in drug discovery.

Synthetic Workflow

A common and effective method for the synthesis of 1-arylpiperazin-2-one derivatives involves a two-step process starting from the corresponding 1-arylpiperazine. The general workflow is depicted below.

SynthesisWorkflow A 1-(2-Chlorophenyl)piperazine C Acylation Reaction A->C B Chloroacetyl Chloride B->C D N-(2-Chloroacetyl)-1-(2-chlorophenyl)piperazine (Intermediate) C->D Yield: High F Intramolecular Cyclization D->F E Base (e.g., K2CO3) E->F G This compound F->G Yield: Good to Excellent H Further Derivatization G->H I Diverse this compound Derivatives H->I

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 2-Chloro-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one (Acylation)

  • To a stirred solution of 1-(2-chlorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dioxane, dichloromethane) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-chloro-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one. A similar acylation of 1-(4-chlorophenyl)piperazine with chloroacetyl chloride in dioxane has been reported to proceed with a yield of 84%.[3]

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, for example, anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure this compound.

Protocol 2: General Procedure for Derivatization

Further diversification can be achieved by N-alkylation or other modifications at the N4 position of the piperazin-2-one ring if a protecting group strategy is employed during the initial synthesis, or by modifications on the phenyl ring through standard aromatic substitution reactions where feasible.

Applications in Drug Discovery

Anticancer Activity

Arylpiperazine derivatives have shown promise as anticancer agents. While specific data for this compound derivatives is limited, related compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6][7]

Table 1: Anticancer Activity of Selected Arylpiperazine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Cpd. 1 Phenylpiperazine-Hydantoinα1-Adrenergic Receptor BindingKi = 11.9 nM[8]
Cpd. 2 2,3-DichlorophenylpiperazineDopamine D3 Receptor BindingKi < 10 nM[2]
Cpd. 3 Symmetrical chlorophenylamino-s-triazineMCF7 (Breast Cancer)4.14 ± 1.06[9]
Cpd. 4 Symmetrical chlorophenylamino-s-triazineC26 (Colon Carcinoma)7.87 ± 0.96[9]
Cpd. 5 1-(4-methylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone]Leukemia Cell Lines (Mean)GI50 = 4.73[10]
Cpd. 6 1-(4-ethylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone]CNS Cancer Cell Lines (Mean)GI50 = 4.68[10]

Note: The data presented is for structurally related arylpiperazine derivatives and not specifically for this compound derivatives. This data is for comparative and illustrative purposes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[4][5][6][7] GPCRs, which are potential targets of arylpiperazines, can modulate this pathway.

PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3K PI3K GPCR->PI3K Activation RTK RTK RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer therapies.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly dopamine and serotonin receptors.[1][2] This makes them valuable scaffolds for the development of drugs for psychiatric and neurological disorders.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Their modulation is a key mechanism for many antipsychotic drugs.[11]

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Activation Reduced CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are also GPCRs and are targets for atypical antipsychotics and other CNS drugs. Their signaling is primarily mediated through the Gq protein pathway.[12]

HT2A_Receptor_Signaling Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Binds Gq_protein Gq Protein HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates CellularResponse Neuronal Excitation & Other Effects Ca_release->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery. The synthetic route is accessible, and the scaffold offers multiple points for diversification to optimize biological activity. Their potential to interact with key targets in oncology and CNS disorders warrants further investigation. The protocols and information provided herein serve as a foundation for researchers to explore the therapeutic potential of this exciting chemical space.

References

The Versatile Scaffold: 1-(2-Chlorophenyl)piperazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets. The piperazin-2-one nucleus is one such scaffold, and its N-aryl substituted derivatives, such as 1-(2-chlorophenyl)piperazin-2-one, represent a promising starting point for the design and synthesis of new drugs. This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and derivatization, based on established methodologies for related compounds.

Introduction to the 1-Arylpiperazin-2-one Scaffold

The 1-arylpiperazin-2-one moiety combines the structural features of an N-arylpiperazine with a lactam function. This unique combination offers several advantages in drug design. The N-arylpiperazine component is a well-established pharmacophore found in numerous centrally acting agents, owing to its ability to interact with various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The 2-oxo group introduces a degree of conformational rigidity and a potential hydrogen bond acceptor, which can be exploited to fine-tune the binding affinity and selectivity of the molecule. The 2-chlorophenyl substituent provides a handle for further structural modifications and influences the pharmacokinetic properties of the resulting compounds.

Potential Therapeutic Applications

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of phenylpiperazine and piperazin-2-one derivatives has shown significant promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

N-arylpiperazines are renowned for their activity at serotonergic and dopaminergic receptors, making them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics. The introduction of the 2-oxo group could modulate the receptor binding profile, potentially leading to compounds with improved efficacy and reduced side effects.

Oncology

The piperazin-2-one scaffold has been identified in compounds with potent anticancer activity. One of the proposed mechanisms of action is the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway, which is often dysregulated in cancer.[1] Derivatives of this compound could be explored for their potential as inhibitors of this pathway or other oncology targets.

Antimicrobial Agents

The piperazine nucleus is a common feature in many antimicrobial agents.[2] The unique electronic and steric properties conferred by the 2-oxo and 2-chlorophenyl groups could lead to the discovery of novel antibacterial and antifungal compounds.

Data Presentation: Biological Activities of Related Phenylpiperazine and Piperazin-2-one Derivatives

To illustrate the therapeutic potential of the this compound scaffold, the following tables summarize the biological activities of structurally related compounds.

Table 1: Anticancer Activity of Selected Piperazin-2-one and Phenylpiperazine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Piperazin-2-one derivativesVariousVariesFarnesyltransferase inhibition[1]
Thiazolinylphenyl-piperazinesLNCaP, DU-145, PC-3 (Prostate)15 - 73Cytotoxic[3]
Thiazolinylphenyl-piperazinesMCF-7, SKBR-3, MDA-MB231 (Breast)15 - 73Cytotoxic[3]
Naftodipil-based arylpiperazinesLNCaP, DU145 (Prostate)3.67 (lead compound)AR antagonist, Cytotoxic[4]

Table 2: CNS Receptor Binding Affinity of Selected Phenylpiperazine Derivatives

Compound/DerivativeReceptorKᵢ (nM)ActivityReference
Thiazolinylphenyl-piperazine (2b)5-HT₁ₐ412Ligand[3]
Quinazolidin-4-one derivative (2)5-HT₁ₐ11-54High affinity[5]
Quinazolidin-4-one derivative (1)5-HT₂ₐ16High affinity[5]
Quinazolidin-4-one derivative (2)5-HT₂ₐ68High affinity[5]

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and a general method for its derivatization.

Protocol 1: Synthesis of this compound

This proposed two-step synthesis is based on the well-established chemistry of N-arylpiperazine and lactam formation.

Step 1: Synthesis of 1-(2-Chlorophenyl)piperazine

This step involves the reaction of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride.

  • Materials: 2-chloroaniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether, sodium carbonate.

  • Procedure:

    • To a stirred solution of 2-chloroaniline (1 eq) in diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1 eq) and sodium carbonate (2.5 eq).

    • Heat the reaction mixture to reflux (approx. 130-140 °C) for 24-48 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(2-chlorophenyl)piperazine.

Step 2: Synthesis of this compound

This step involves the selective acylation of one of the nitrogen atoms of 1-(2-chlorophenyl)piperazine followed by intramolecular cyclization. A plausible route involves reaction with a protected chloroacetyl chloride followed by deprotection and cyclization. A more direct, albeit potentially lower-yielding, approach is presented here based on the reaction with a suitable C2 synthon.

  • Materials: 1-(2-chlorophenyl)piperazine, ethyl 2-chloroacetate, triethylamine, toluene.

  • Procedure:

    • Dissolve 1-(2-chlorophenyl)piperazine (1 eq) in toluene.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add ethyl 2-chloroacetate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Cool the reaction mixture, filter off the triethylamine hydrochloride salt, and wash the solid with toluene.

    • Concentrate the filtrate under reduced pressure.

    • The resulting intermediate is then subjected to base-catalyzed intramolecular cyclization. Dissolve the crude intermediate in a suitable solvent like ethanol.

    • Add a base such as sodium ethoxide and heat the mixture to reflux to induce lactam formation.

    • After completion of the reaction (monitored by TLC), neutralize the mixture and extract the product.

    • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Derivatization of this compound at the N4-Position

The secondary amine at the N4 position of the piperazin-2-one ring is a key handle for introducing chemical diversity.

  • Materials: this compound, desired alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-arylacetamide), a non-nucleophilic base (e.g., potassium carbonate or triethylamine), a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of this compound (1 eq) in the chosen solvent, add the base (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the alkyl or aryl halide (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N4-substituted derivative.

Visualizations

Signaling Pathway Diagram

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Piperazinone Piperazin-2-one Derivative FTase Farnesyl -transferase Piperazinone->FTase Inhibits Ras_processing Ras Processing & Membrane Localization FTase->Ras_processing Ras_processing->Ras_GDP

Caption: Ras Signaling Pathway and the inhibitory action of piperazin-2-one derivatives.

Experimental Workflow Diagram

Synthesis_Workflow start Start Materials: 2-Chloroaniline, Bis(2-chloroethyl)amine HCl step1 Step 1: N-Arylation (Reflux in Diethylene Glycol Monomethyl Ether) start->step1 intermediate1 1-(2-Chlorophenyl)piperazine step1->intermediate1 step2 Step 2: Lactam Formation (Cyclization) intermediate1->step2 reagents2 Reagents for Lactam Formation: e.g., Ethyl 2-chloroacetate, Base reagents2->step2 product This compound step2->product step3 Step 3: N4-Derivatization (Alkylation/Arylation) product->step3 reagents3 Derivatization Reagents: R-X (Alkyl/Aryl Halide), Base reagents3->step3 final_products Library of N4-Substituted This compound Derivatives step3->final_products bioassay Biological Screening (e.g., Anticancer, CNS) final_products->bioassay

Caption: Proposed synthetic workflow for this compound and its derivatives.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. By leveraging the known pharmacology of the N-arylpiperazine and piperazin-2-one motifs, medicinal chemists can design and synthesize novel compound libraries with the potential for activity in a range of diseases, particularly CNS disorders and oncology. The protocols and data presented herein provide a foundation for researchers to begin exploring the rich medicinal chemistry of this versatile molecule.

References

Application Notes and Protocols: 1-(2-Chlorophenyl)piperazin-2-one as a Scaffold for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] The introduction of a carbonyl group to form a piperazin-2-one scaffold maintains key structural features while offering distinct electronic and conformational properties. This modification has led to the development of novel compounds with significant therapeutic potential, particularly in oncology. The 1-arylpiperazin-2-one moiety, specifically with a chloro-substitution on the phenyl ring, has been identified as a promising pharmacophore for the design of new bioactive molecules.

This document provides detailed application notes and experimental protocols for utilizing 1-(2-Chlorophenyl)piperazin-2-one as a versatile scaffold for the synthesis and evaluation of novel compounds, with a primary focus on their potential as anticancer agents. While specific data for the 2-chloro isomer is limited in publicly available literature, this guide leverages data from the closely related 1-(3-chlorophenyl)piperazin-2-one as a representative example to illustrate the potential of this compound class.

Application Notes

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.

Anticancer Activity

Derivatives of the chlorophenylpiperazin-2-one scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action for some of these compounds is believed to involve the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the Ras-Raf-MEK-ERK pathway.[4] Inhibition of this pathway can disrupt cell proliferation and induce apoptosis.

Key Features:

  • Broad Spectrum Cytotoxicity: Phenylpiperazinone derivatives have shown activity against a range of cancer cell lines, including those of the lung, colon, and breast.[2][5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, a key mechanism for eliminating cancerous cells.[6]

  • Favorable Structure-Activity Relationships (SAR): The biological activity can be fine-tuned by modifying the substituents on the piperazin-2-one ring, allowing for the optimization of potency and selectivity.

Other Potential Applications

While oncology is a primary focus, the versatile nature of the piperazine scaffold suggests that derivatives of this compound could be explored for other therapeutic areas, including:

  • Enzyme Inhibition: The scaffold can be adapted to target specific enzymes involved in various diseases.[7]

  • Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are known to interact with CNS receptors, suggesting potential applications in neurology and psychiatry.[8]

Data Presentation

The following table summarizes the cytotoxic activity of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives against human lung (A549) and colon (HT-29) carcinoma cell lines. This data is presented as a representative example of the potential of the chlorophenylpiperazin-2-one scaffold.

Compound IDR Group (Substitution on Piperazin-2-one)A549 IC₅₀ (µM)[2][3]HT-29 IC₅₀ (µM)[2][3]
1a -H> 100> 100
1b -CH₃85.3 ± 4.192.1 ± 5.3
1c -CH₂CH₃76.4 ± 3.881.5 ± 4.7
1d -(CH₂)₂CH₃68.2 ± 3.573.9 ± 4.2
Doxorubicin (Reference Drug)0.8 ± 0.10.5 ± 0.05

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mandatory Visualizations

Experimental Workflow: Synthesis and Evaluation of Novel Compounds

G Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound Scaffold reaction Chemical Modification (e.g., N-alkylation, acylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (MTT, SRB assays) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo

Caption: General workflow for the synthesis and biological evaluation of novel compounds derived from the this compound scaffold.

Signaling Pathway: Ras-Raf-MEK-ERK Pathway Inhibition

G Ras-Raf-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Piperazin-2-one Derivative Inhibitor->Raf Inhibition

Caption: Proposed mechanism of action involving the inhibition of the Ras-Raf-MEK-ERK signaling pathway by novel piperazin-2-one derivatives.[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-1-(2-Chlorophenyl)piperazin-2-one Derivatives

This protocol describes a general method for the N-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., iodomethane, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-substituted derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details the procedure for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized piperazin-2-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis for ERK Phosphorylation

This protocol is for assessing the effect of the compounds on the Ras-Raf-MEK-ERK signaling pathway by measuring the phosphorylation status of ERK.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with the test compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the signal with an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total ERK (t-ERK) to confirm equal loading.

    • A loading control, such as β-actin, should also be probed.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the effect of the compound on ERK phosphorylation.

References

Application Notes and Protocols for the Synthesis of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism and synthetic protocols for the formation of 1-(2-Chlorophenyl)piperazin-2-one, a key intermediate in the development of various pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies for analogous N-aryl piperazinones.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The N-aryl piperazinone scaffold is a common structural motif in a variety of biologically active molecules. The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a 2-chlorophenyl group and a piperazin-2-one ring system. The following sections detail the probable reaction mechanisms and provide standardized protocols for its synthesis.

Proposed Reaction Mechanism

The formation of this compound can be envisioned through a multi-step synthetic sequence. A plausible and efficient route involves an initial N-alkylation of 2-chloroaniline followed by an intramolecular cyclization.

The reaction proceeds via two key conceptual steps:

  • N-Alkylation of 2-Chloroaniline: 2-Chloroaniline is first reacted with an ethyl chloroacetate. This reaction is a nucleophilic substitution where the amino group of 2-chloroaniline attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride ion. This step forms the intermediate, ethyl N-(2-chlorophenyl)glycinate.

  • Formation and Cyclization of the Amide: The resulting N-arylated glycine ester is then reacted with a suitable aminoethylating agent, such as N-(2-chloroethyl)acetamide, followed by an intramolecular cyclization. A more direct approach involves the reaction of the N-arylated glycine ester with 2-chloroethylamine, which then undergoes an intramolecular amidation to form the piperazin-2-one ring. The cyclization is typically promoted by a base, which deprotonates the secondary amine, facilitating the nucleophilic attack on the carbonyl carbon of the ester, with the subsequent elimination of ethanol.

An alternative, more direct approach could be the palladium-catalyzed Buchwald-Hartwig amination, coupling 2-chlorobromobenzene with piperazin-2-one. This method offers a powerful tool for the formation of C-N bonds.[1]

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis of N-aryl piperazinones, based on analogous reactions.

Table 1: N-Alkylation of Anilines with Ethyl Chloroacetate

EntryAniline DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
14-ChloroanilineK₂CO₃EthanolReflux4~85
22-ChloroanilineCs₂CO₃DMF806(Typical) 80-90
3AnilineNaHCO₃AcetonitrileReflux8~80

Table 2: Intramolecular Cyclization to form Piperazin-2-ones

EntrySubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl N-(2-aminoethyl)-N-phenylglycinateNaOEtEthanolReflux3~75
2N-(2-chloroethyl)-N-(phenyl)acetamideNaHTHF605(Typical) 70-85
3Ethyl N-(2-aminoethyl)-N-(2-chlorophenyl)glycinateK₂CO₃TolueneReflux6(Typical) 70-80

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Protocol 1: Synthesis of Ethyl N-(2-chlorophenyl)glycinate (Intermediate)

Materials:

  • 2-Chloroaniline

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous, finely powdered)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl chloroacetate (1.1 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl N-(2-chlorophenyl)glycinate.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl N-(2-chlorophenyl)glycinate

  • 2-Chloroethylamine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl N-(2-chlorophenyl)glycinate (1.0 eq) in anhydrous ethanol (100 mL).

  • Add 2-chloroethylamine hydrochloride (1.2 eq) to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol (2.5 eq) to the reaction mixture at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization 2-Chloroaniline 2-Chloroaniline Intermediate_1 Ethyl N-(2-chlorophenyl)glycinate 2-Chloroaniline->Intermediate_1 + Ethyl chloroacetate (Base, Solvent) Ethyl_chloroacetate Ethyl chloroacetate Product This compound Intermediate_1->Product + 2-Chloroethylamine (Base, Solvent)

Caption: Proposed two-step reaction mechanism for the formation of this compound.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Combine 2-Chloroaniline, Base, and Solvent start->reaction_setup addition Slow Addition of Ethyl Chloroacetate reaction_setup->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux workup1 Work-up Step 1: Cool, Filter, Concentrate reflux->workup1 purification1 Purification of Intermediate: Column Chromatography workup1->purification1 intermediate Isolated Intermediate: Ethyl N-(2-chlorophenyl)glycinate purification1->intermediate cyclization_setup Cyclization Reaction Setup: Dissolve Intermediate, Add Amine intermediate->cyclization_setup base_addition Addition of Base cyclization_setup->base_addition reflux2 Heat to Reflux (Monitor by TLC) base_addition->reflux2 workup2 Work-up Step 2: Neutralize, Extract, Dry, Concentrate reflux2->workup2 purification2 Final Purification: Recrystallization or Chromatography workup2->purification2 product Final Product: This compound purification2->product

Caption: General experimental workflow for the synthesis of this compound.

References

The Role of 1-(2-Chlorophenyl)piperazin-2-one and its Analogs in the Synthesis of Central Nervous System Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, particularly the 1-arylpiperazine moiety, is a cornerstone in the development of a wide array of centrally acting agents. The substitution pattern on the phenyl ring and modifications to the piperazine core allow for the fine-tuning of pharmacological activity, leading to the discovery of potent and selective drugs for treating various neurological and psychiatric disorders. This document provides an overview of the application of 1-(2-chlorophenyl)piperazine derivatives in the synthesis of CNS agents, with a focus on antipsychotics and antidepressants. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to aid researchers in this field.

Introduction to Chlorophenylpiperazine Derivatives in CNS Drug Discovery

The introduction of a chlorine atom to the phenyl ring of 1-phenylpiperazine significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. Chlorophenylpiperazine derivatives are key pharmacophores in numerous CNS drugs, primarily targeting dopaminergic and serotonergic receptors. These receptors play crucial roles in the pathophysiology of schizophrenia, depression, anxiety, and other CNS disorders. The versatility of the piperazine ring allows for the attachment of various side chains, leading to compounds with diverse pharmacological profiles, including receptor agonists, antagonists, and partial agonists.

Key CNS Agents and their Synthesis

While direct synthetic routes from 1-(2-Chlorophenyl)piperazin-2-one are not extensively documented in publicly available literature, the closely related precursor, 1-(2-chlorophenyl)piperazine and its isomers, are pivotal in the synthesis of several important CNS drugs. The following sections will detail the synthesis and pharmacology of representative CNS agents derived from chlorophenylpiperazine analogs.

Atypical Antipsychotics: The Case of Aripiprazole

Aripiprazole is a third-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its mechanism of action involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. While the commercial synthesis of aripiprazole utilizes 1-(2,3-dichlorophenyl)piperazine, the synthetic principles are directly applicable to other chlorophenylpiperazine derivatives.

Table 1: Quantitative Data for the Synthesis of Aripiprazole

StepReactantsSolventBaseReaction Time (h)Yield (%)Purity (%)Reference
17-hydroxy-3,4-dihydroquinolin-2-one, 1,4-dibromobutaneDMFK₂CO₃4~65>98[1]
27-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, 1-(2,3-dichlorophenyl)piperazineAcetonitrileNa₂CO₃1285-90>99.3[1]
Antidepressants: Trazodone and its Analogs

Trazodone is an antidepressant that acts as a serotonin antagonist and reuptake inhibitor (SARI). Its synthesis and that of its analogs often involve the N-alkylation of a chlorophenylpiperazine derivative.

Table 2: Quantitative Data for the Synthesis of a Trazodone Analog

CompoundReactantsSolventReducing AgentReaction TimeYield (%)Reference
7a·HCl6-(3-oxo[2][3][4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal, 1-(3-chlorophenyl)piperazineEthanolNaBH₄4 min (Microwave)56-63[5]

Biological Activity of Chlorophenylpiperazine Derivatives

The biological activity of these compounds is typically characterized by their binding affinities (Ki) or functional activities (IC50 or EC50) at various CNS receptors.

Table 3: Biological Activity of Representative CNS Agents

CompoundTarget ReceptorActivity (Ki, nM)Therapeutic ClassReference
AripiprazoleDopamine D₂0.34Antipsychotic[1]
Serotonin 5-HT₁ₐ1.7[1]
Serotonin 5-HT₂ₐ3.4[1]
LurasidoneDopamine D₂1.0Antipsychotic[1]
Serotonin 5-HT₂ₐ0.5[1]
Serotonin 5-HT₇0.5[1]
Trazodone Analog (7a·HCl)Serotonin 5-HT₁ₐ20Antidepressant[5]
m-Chlorophenylpiperazine (mCPP)Serotonin Transporter230 (IC₅₀)Serotonin Agonist[6]

Experimental Protocols

General Protocol for N-Alkylation of Arylpiperazines

This protocol is a general representation of the key bond-forming reaction in the synthesis of many CNS agents from arylpiperazine precursors.

Materials:

  • 1-(Aryl)piperazine (1.0 eq)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1-(Aryl)piperazine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension under an inert atmosphere.

  • Add the alkyl halide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (typically 80-85°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-alkylated arylpiperazine.

Synthesis of a Trazodone Analog (7a·HCl) via Reductive Amination (Microwave-Assisted)[5]

Materials:

  • 6-(3-oxo[2][3][4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal (0.298 g, 0.001 mol)

  • 1-(3-chlorophenyl)piperazine (0.233 g, 0.001 mol)

  • Sodium borohydride (NaBH₄) (0.08 g, 0.002 mol)

  • Ethanol (1 cm³)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 6-(3-oxo[2][3][4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal, 1-(3-chlorophenyl)piperazine, and ethanol.

  • Add sodium borohydride to the mixture.

  • Carry out the reaction in a CEM Discover microwave reactor for 4 minutes at 100 W output power.

  • After completion, add 30 cm³ of water to the reaction mixture.

  • Filter the crude product and purify by crystallization from methanol to obtain 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of CNS agents derived from chlorophenylpiperazines are mediated through their interaction with specific neurotransmitter receptors, which in turn modulate downstream signaling pathways.

Aripiprazole Signaling Pathway

Aripiprazole's unique "dopamine system stabilizer" profile stems from its partial agonism at D2 receptors. In hyperdopaminergic states (associated with positive symptoms of schizophrenia), it acts as a functional antagonist, while in hypodopaminergic states (linked to negative and cognitive symptoms), it acts as a functional agonist. Its activity at serotonin receptors further contributes to its therapeutic efficacy and favorable side-effect profile.

Aripiprazole_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist AC Adenylyl Cyclase D2R->AC Inhibits HT1A Serotonin 5-HT1A Receptor HT1A->AC Inhibits HT2A Serotonin 5-HT2A Receptor Ca_ion Ca²⁺ Influx HT2A->Ca_ion Increases cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt_GSK3b Akt/GSK-3β Pathway PKA->Akt_GSK3b Modulates Ca_ion->Akt_GSK3b Modulates Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist

Caption: Aripiprazole's mechanism of action.

Lurasidone Signaling Pathway

Lurasidone is an atypical antipsychotic with a high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, where it acts as an antagonist. It is also a partial agonist at 5-HT1A receptors. This receptor profile contributes to its efficacy in treating schizophrenia and bipolar depression.

Lurasidone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT1A Serotonin 5-HT1A Receptor Serotonin->HT1A HT2A Serotonin 5-HT2A Receptor Serotonin->HT2A HT7 Serotonin 5-HT7 Receptor Serotonin->HT7 Downstream Downstream Signaling (e.g., Akt/GSK-3β) D2R->Downstream Modulates HT1A->Downstream Modulates HT2A->Downstream Modulates HT7->Downstream Modulates Lurasidone Lurasidone Lurasidone->D2R Antagonist Lurasidone->HT1A Partial Agonist Lurasidone->HT2A Antagonist Lurasidone->HT7 Antagonist

Caption: Lurasidone's receptor binding profile.

Synthetic Workflow

The synthesis of CNS agents from chlorophenylpiperazine derivatives typically follows a convergent approach, where the piperazine core is coupled with another key fragment in the final steps.

Synthesis_Workflow cluster_piperazine Piperazine Core Synthesis cluster_sidechain Side Chain Synthesis Aniline Substituted Aniline (e.g., 2-chloroaniline) CPP 1-(2-Chlorophenyl)piperazine or derivative Aniline->CPP Bis2CE bis(2-chloroethyl)amine Bis2CE->CPP Coupling Coupling Reaction (N-Alkylation or Reductive Amination) CPP->Coupling StartMat Starting Material for Side Chain Intermediate Key Intermediate (e.g., alkyl halide) StartMat->Intermediate Intermediate->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification FinalProduct Final CNS Agent Purification->FinalProduct

Caption: General synthetic workflow.

Conclusion

This compound and its related analogs are invaluable building blocks in the synthesis of a diverse range of CNS agents. Their utility stems from the favorable pharmacological properties imparted by the chlorophenylpiperazine scaffold and the synthetic tractability of the piperazine ring. The examples of aripiprazole and trazodone analogs highlight the successful application of these precursors in developing effective treatments for complex psychiatric disorders. The provided protocols and data serve as a resource for researchers aiming to design and synthesize novel CNS agents based on this privileged scaffold. Further exploration of derivatives of this compound holds significant promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for the N-arylation of Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of piperazin-2-ones is a pivotal chemical transformation in medicinal chemistry and drug development. The resulting N-aryl piperazin-2-one scaffold is a privileged structure found in a wide array of biologically active compounds and approved pharmaceuticals. This document provides detailed protocols for the synthesis of these valuable compounds, primarily focusing on palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. These methods offer a versatile and efficient means to form the crucial carbon-nitrogen (C-N) bond between an aryl group and the piperazin-2-one core. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development.

The Buchwald-Hartwig amination has become a cornerstone for C-N bond formation due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an aryl halide or triflate as the coupling partner for the amine.[3] The development of sophisticated catalyst systems has enabled these reactions to proceed under milder conditions with high efficiency.[2]

Data Summary: Palladium-Catalyzed N-arylation of Piperazin-2-one Precursors

The following table summarizes reaction conditions and yields for the synthesis of N-aryl piperazin-2-one derivatives based on palladium-catalyzed cascade reactions. This approach allows for the formation of three new bonds in a one-pot process, introducing two points of diversity.[4]

EntryAryl IodideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1p-MeOC₆H₄IBnNH₂Pd(PPh₃)₄Cs₂CO₃CH₃CN85-901674
2p-MeC₆H₄IBnNH₂Pd(PPh₃)₄Cs₂CO₃CH₃CN85-901670
3o-MeC₆H₄IBnNH₂Pd(PPh₃)₄Cs₂CO₃CH₃CN85-901657
4p-ClC₆H₄IBnNH₂Pd(PPh₃)₄Cs₂CO₃CH₃CN85-901665
5p-CF₃C₆H₄IBnNH₂Pd(PPh₃)₄Cs₂CO₃CH₃CN85-901661
6p-MeOC₆H₄Ip-MeOBnNH₂Pd(PPh₃)₄Cs₂CO₃CH₃CN85-901672
7p-MeOC₆H₄I(R)-α-MeBnNH₂Pd(PPh₃)₄Cs₂CO₃CH₃CN85-901668

Data sourced from a cascade, metal-promoted transformation affording piperizinones.[4] The reaction involves a chloro allenylamide, a primary amine, and an aryl iodide. The table highlights the scope with various aryl iodides and amines.

Experimental Protocols

This section details a general protocol for the palladium-catalyzed N-arylation of a piperazin-2-one substrate. The procedure is adapted from established methods for palladium-catalyzed amination reactions.[4][5]

Materials and Reagents:

  • Piperazin-2-one or a suitable precursor

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., DPEphos, Xantphos, PPh₃)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the piperazin-2-one substrate (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (e.g., 1.5 mol % Pd₂(dba)₃·CHCl₃), the phosphine ligand (e.g., 3.3 mol % DPEphos), and the base (e.g., 2.0 equiv. Cs₂CO₃).[5]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to protect the catalyst from oxygen.[6]

  • Solvent Addition: Add the anhydrous solvent via syringe. The concentration is typically around 0.1 M with respect to the limiting reagent.[5]

  • Reaction: Place the flask in a pre-heated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl piperazin-2-one.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the catalytic cycle for the N-arylation reaction.

G Experimental Workflow for N-Arylation of Piperazin-2-ones reagents 1. Reagent Preparation setup 2. Reaction Setup (Add reagents to flask) reagents->setup inert 3. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reaction 4. Reaction (Heat and Stir) inert->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Work-up (Cool, Dilute, Filter) monitoring->workup Proceed if complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze product Final Product (N-Aryl Piperazin-2-one) analyze->product

Caption: General experimental workflow for the synthesis of N-aryl piperazin-2-ones.

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex oa_label Oxidative Addition + Ar-X amine_complex Amine Coordination pd_complex->amine_complex amine_label + Piperazin-2-one (R2NH) product_complex Reductive Elimination Complex amine_complex->product_complex base_label Base - H-X product_complex->pd0 product_label - N-Aryl Piperazin-2-one (Ar-NR2) re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

References

Application of 1-(2-Chlorophenyl)piperazin-2-one in Targeted Therapy Research: An Overview of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Chlorophenyl)piperazin-2-one is a heterocyclic compound belonging to the phenylpiperazine class. While direct and extensive research on the specific application of this compound as a targeted therapy agent is limited in publicly available literature, its core structure serves as a versatile scaffold and a key intermediate in the synthesis of a wide array of biologically active molecules. The phenylpiperazine moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications, including in oncology. This document aims to provide an overview of the role of the broader class of chlorophenylpiperazine derivatives in targeted therapy research, highlighting the potential, albeit currently underexplored, applications of the 2-chloro isomer.

The Phenylpiperazine Scaffold in Drug Discovery

The piperazine ring is a common structural motif in medicinal chemistry due to its ability to interact with various biological targets. When combined with a chlorophenyl group, the resulting scaffold offers opportunities for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This makes chlorophenylpiperazine derivatives attractive starting points for the development of novel therapeutic agents.

Derivatives in Targeted Therapy

Research into derivatives of chlorophenylpiperazine has shown promise in the field of targeted cancer therapy. These derivatives are often designed to interact with specific molecular targets that are crucial for cancer cell growth, proliferation, and survival.

PARP Inhibition

One notable area of investigation for piperazine-containing compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors are a class of targeted therapy drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The development of novel PARP inhibitors often involves the use of piperazine-based scaffolds to optimize binding to the enzyme's active site.

Kinase Inhibition

Kinases are another important class of targets in cancer therapy. The aberrant activity of various kinases is a hallmark of many cancers. While direct evidence for this compound is not available, the broader class of phenylpiperazine derivatives has been explored for their potential to inhibit specific kinases involved in cancer-related signaling pathways.

Synthesis of Chlorophenylpiperazine Derivatives

The synthesis of biologically active molecules often involves multi-step chemical processes. Chlorophenylpiperazine derivatives, including the 2-chloro isomer, are typically synthesized as key intermediates that are then further modified to produce the final drug candidates.[3][4] The synthesis protocols for these intermediates are crucial for the efficient production of new chemical entities for screening and development.

A general workflow for the synthesis and evaluation of such derivatives is outlined below.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation A Starting Materials (e.g., 2-Chloroaniline, Diethanolamine) B Synthesis of 1-(2-Chlorophenyl)piperazine Intermediate A->B C Derivatization/ Functionalization B->C D Final Compound Library C->D E In Vitro Assays (e.g., Kinase, PARP) D->E F Cell-Based Assays (Cancer Cell Lines) E->F G In Vivo Models (Animal Studies) F->G H Lead Optimization G->H

Figure 1. A generalized workflow for the synthesis and screening of novel targeted therapy candidates based on a chlorophenylpiperazine scaffold.

Experimental Protocols

While specific protocols for this compound in targeted therapy are not available, the following are representative methodologies used for the evaluation of related phenylpiperazine derivatives in cancer research.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the ability of a compound to inhibit the proliferation of cancer cells.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., breast cancer line MCF-7, colon cancer line HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in culture media to achieve a range of final concentrations.

  • Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. Incubation:

  • Incubate the plates for 48-72 hours.

5. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Due to the lack of specific data for this compound, a representative table for reporting cytotoxicity data of hypothetical derivatives is presented below.

Compound IDTarget Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BMCF-7 (Breast)12.8
Derivative AHCT116 (Colon)8.1
Derivative BHCT116 (Colon)15.4
DoxorubicinMCF-7 (Breast)0.9
DoxorubicinHCT116 (Colon)1.2

Signaling Pathways

The potential signaling pathways that could be targeted by derivatives of this compound are diverse and depend on the specific modifications made to the core scaffold. A hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) that could be targeted is depicted below.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK Inhibitor Potential Inhibitor (Derivative of 1-(2-Chlorophenyl) piperazin-2-one) Inhibitor->RTK

Figure 2. A hypothetical signaling pathway (MAPK/ERK) that could be targeted by a derivative of this compound designed as an RTK inhibitor.

Conclusion

While this compound itself is not extensively documented as a direct agent in targeted therapy, its structural motif is of significant interest in medicinal chemistry. The broader family of chlorophenylpiperazine derivatives has been explored for various anticancer activities, including the inhibition of key enzymes like PARP. The information provided here on related compounds, along with generalized protocols and conceptual diagrams, serves to illustrate the potential avenues of research for this and similar molecular scaffolds. Further investigation is required to elucidate the specific biological activities and therapeutic potential of this compound and its novel derivatives in the context of targeted therapy. Researchers and drug development professionals are encouraged to consider this scaffold in the design and synthesis of new chemical entities for oncology research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-(2-Chlorophenyl)piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(2-Chlorophenyl)piperazin-2-one, with a focus on maximizing product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where are the critical yield loss points?

A1: A prevalent synthetic strategy involves the base-catalyzed intramolecular cyclization of a precursor like N-(2-chlorophenyl)-N-(2-chloroethyl)-2-chloroacetamide. The critical step prone to yield loss is the final cyclization, where side reactions such as intermolecular polymerization or hydrolysis of the starting material can compete with the desired intramolecular reaction.[1] Careful optimization of the base, solvent, and temperature is crucial for this step.

Q2: My reaction yields are consistently low. What are the primary factors I should investigate?

A2: Consistently low yields can stem from several factors. The main areas to investigate are:

  • Purity of Reagents: Ensure starting materials, particularly the aniline and chloroacetylating agents, are pure and dry.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of base and solvent can drastically affect yield. The cyclization step is particularly sensitive.[2]

  • Atmosphere Control: Moisture can lead to hydrolysis of key intermediates and reagents.[1] Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.

  • Side Reactions: Formation of dimers, polymers, or other byproducts is a common cause of low yield.[1]

Q3: I am observing a significant amount of a high-molecular-weight, tar-like substance in my crude product. What is it and how can I prevent it?

A3: The formation of tar-like substances often indicates intermolecular polymerization. This occurs when molecules of the chloroacetamide precursor react with each other instead of cyclizing individually. To minimize this, use high-dilution conditions, which favor the intramolecular cyclization pathway. Slowly adding the substrate to the reaction mixture containing the base can also help maintain a low concentration of the reactive intermediate.

Q4: How do I choose the optimal base for the cyclization step?

A4: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the amide nitrogen without competing in side reactions. Common choices include potassium tert-butoxide or sodium hydride. Weaker bases like potassium carbonate may require higher temperatures and longer reaction times, which can promote side reactions.[2] It is advisable to screen a few bases to find the optimal conditions for your specific setup.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. It is important to first analyze the crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between the product and impurities.

Troubleshooting Guide

Issue 1: Low or No Product Formation in the Final Cyclization Step

  • Potential Cause 1: Inactive Base. The base (e.g., sodium hydride, potassium tert-butoxide) may have degraded due to improper storage and exposure to moisture.

    • Solution: Use a fresh bottle of base or titrate the base to determine its activity. Ensure it is handled under strictly anhydrous conditions.

  • Potential Cause 2: Incorrect Solvent. The solvent may not be suitable for the reaction. For example, protic solvents can quench strong bases.

    • Solution: Use a dry, aprotic solvent such as Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF). Ensure the solvent is thoroughly dried before use.

  • Potential Cause 3: Insufficient Temperature. The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be aware that excessive heat can also promote side reactions.

Issue 2: Multiple Spots on TLC After Reaction, Indicating a Mixture of Products

  • Potential Cause 1: Formation of Side Products. Besides the desired product, you may be forming dimers, elimination products, or products from reactions with residual water.[1]

    • Solution: As mentioned in the FAQ, employ high-dilution techniques. Ensure all reagents and solvents are anhydrous. Characterize the main byproducts using techniques like LC-MS or NMR to understand the competing reaction pathways, which can inform further optimization.

  • Potential Cause 2: Incomplete Reaction. The presence of starting material alongside the product indicates the reaction has not gone to completion.

    • Solution: Increase the reaction time or temperature. Consider adding a slight excess of the base to ensure full conversion.

Data Presentation: Optimizing Cyclization Conditions

The following table summarizes hypothetical results from an optimization study for the base-catalyzed cyclization of N-(2-chlorophenyl)-N-(2-chloroethyl)-2-chloroacetamide.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.5)Acetonitrile80 (Reflux)2435
2NaH (1.2)THF25 (RT)1255
3NaH (1.2)THF65 (Reflux)478
4t-BuOK (1.2)THF25 (RT)685
5t-BuOK (1.2)Dioxane25 (RT)682

This data is illustrative and serves as an example for comparison purposes.

Experimental Protocols

Protocol: Synthesis of this compound via Intramolecular Cyclization

This protocol describes a plausible two-step synthesis starting from 2-chloroaniline.

Step 1: Synthesis of 2-Chloro-N-(2-chloroethyl)-N-(2-chlorophenyl)acetamide

  • Acylation: To a solution of N-(2-chloroethyl)-2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Cyclization to this compound

  • Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (1.2 eq) to the THF and stir.

  • Substrate Addition: Dissolve the crude 2-chloro-N-(2-chloroethyl)-N-(2-chlorophenyl)acetamide from Step 1 in anhydrous THF. Add this solution dropwise to the stirred suspension of t-BuOK over 2-3 hours using a syringe pump (high-dilution).

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_purification Final Purification Acylation Acylation of N-(2-chloroethyl)-2-chloroaniline Workup1 Aqueous Work-up (HCl, NaHCO3, Brine) Acylation->Workup1 Dry1 Drying and Concentration Workup1->Dry1 Addition Slow Addition of Precursor Solution Dry1->Addition Setup Prepare t-BuOK in Anhydrous THF Setup->Addition Reaction Stir at Room Temperature (6-8h) Addition->Reaction Quench Quench with sat. NH4Cl Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purify Silica Gel Chromatography Extraction->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide: Low Yield Start Low Product Yield SM_Present Starting Material Present on TLC? Start->SM_Present Action_Base Check Base Activity Use Fresh Base Start->Action_Base General Check Side_Products Multiple Side Products on TLC? SM_Present->Side_Products No Action_TimeTemp Increase Reaction Time or Temperature SM_Present->Action_TimeTemp Yes Action_Dilute Use High Dilution (Slow Addition) Side_Products->Action_Dilute Yes Action_Purify Optimize Purification (Column Chromatography) Side_Products->Action_Purify No Action_TimeTemp->SM_Present Action_Anhydrous Ensure Anhydrous Conditions Action_Dilute->Action_Anhydrous Action_Anhydrous->SM_Present

Caption: A decision tree for troubleshooting low yield in the cyclization reaction.

References

Technical Support Center: Purification of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-(2-Chlorophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the possible causes and how can I improve it?

  • Answer: Low recovery can stem from several factors depending on the purification method used.

    • Recrystallization:

      • Inappropriate Solvent Choice: The chosen solvent may be too good, leading to high solubility of your compound even at low temperatures. Conversely, a very poor solvent will not dissolve the compound sufficiently for recrystallization.

      • Excessive Solvent Volume: Using too much solvent will keep your product dissolved even after cooling.

      • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

      • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization can leave a significant amount of product in the mother liquor.

    • Column Chromatography:

      • Improper Solvent System: The eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, leading to the compound remaining on the column.

      • Column Overloading: Exceeding the capacity of the stationary phase can lead to poor separation and loss of product.

      • Product Streaking/Tailing: This can be caused by interactions between the compound and the stationary phase, leading to broad peaks and difficult separation from impurities.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low purification yields.

Issue 2: Product is not pure after a single purification step.

  • Question: I have purified my this compound, but analytical data (TLC, NMR, or LC-MS) shows the presence of impurities. What should I do?

  • Answer: The presence of persistent impurities suggests that a single purification technique may not be sufficient.

    • Identify the Impurity: If possible, identify the nature of the impurity. Common impurities in the synthesis of arylpiperazines can include starting materials, by-products from side reactions, or over-alkylated products.[1][2]

    • Orthogonal Purification Methods: Employ a second purification technique that separates compounds based on different principles.

      • If you performed recrystallization, follow up with column chromatography.

      • If you used normal-phase chromatography, consider reverse-phase chromatography or an acid-base extraction to remove impurities with different polarities or acid/base properties.

    • Optimize the Current Method:

      • Recrystallization: Try a different solvent or a solvent mixture to improve selectivity.

      • Column Chromatography: Use a shallower gradient during elution to better resolve closely eluting compounds.

Logical Flow for Improving Product Purity

Caption: A workflow for selecting a strategy to improve product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often depend on the synthetic route. However, they may include unreacted starting materials such as 1-(2-chlorophenyl)piperazine and chloroacetyl chloride, as well as by-products from side reactions.

Q2: What is the best single method for purifying this compound?

A2: The choice of the best single method depends on the impurity profile of the crude product. For removing polar impurities, recrystallization from a suitable solvent like isopropanol or ethanol/water can be very effective.[3] For complex mixtures with impurities of similar polarity to the product, column chromatography is generally preferred as it offers better separation.[4]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to a high concentration of impurities or if the solution is cooled too rapidly.[5] To resolve this, try the following:

  • Add a small amount of a solvent in which the compound is more soluble to the hot solution.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

  • If the problem persists, a preliminary purification by another method like column chromatography might be necessary to remove the impurities causing this issue.[5]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that gives your product a retention factor (Rf) of around 0.3-0.4, while providing good separation from impurities. A common starting point for compounds like this compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >99%60-85%HighScalable, cost-effectiveCan be ineffective for certain impurities, potential for low yield
Silica Gel Chromatography >98%50-80%Low to MediumHigh resolution for complex mixturesLabor-intensive, requires significant solvent volumes
Acid-Base Extraction Variable>90%HighGood for removing non-basic/non-acidic impuritiesOnly effective if impurities have different acid-base properties

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., isopropanol, ethanol, ethyl acetate) at its boiling point. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow for Purification

Experimental_Workflow Start Crude Product TLC_Analysis TLC Analysis of Crude Start->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Protocol Decision->Recrystallization Simple Impurity Profile Chromatography Column Chromatography Protocol Decision->Chromatography Complex Impurity Profile Purity_Check_R Check Purity (TLC, NMR, LC-MS) Recrystallization->Purity_Check_R Purity_Check_C Check Purity (TLC, NMR, LC-MS) Chromatography->Purity_Check_C Pure_Product Pure this compound Purity_Check_R->Pure_Product Purity >98% Repurify Repurify if Necessary Purity_Check_R->Repurify Purity <98% Purity_Check_C->Pure_Product Purity >98% Purity_Check_C->Repurify Purity <98% Repurify->Decision

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 1-(2-Chlorophenyl)piperazin-2-one. The information is presented in a question-and-answer format to provide direct solutions to specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the N-alkylation of 2-chloroaniline with a suitable haloacetyl halide, such as chloroacetyl chloride, to form an α-haloamide intermediate. This is followed by an intramolecular cyclization reaction with an amino-containing group to form the piperazin-2-one ring.

Q2: What are the potential impurities I should be aware of during the synthesis?

During the synthesis of this compound, several impurities can arise from starting materials, intermediates, and side reactions. Key potential impurities include:

  • Unreacted Starting Materials: Residual 2-chloroaniline and chloroacetyl chloride may be present if the initial reaction is incomplete.

  • Dimerization Products: Self-condensation of the intermediate or starting materials can lead to the formation of dimeric impurities.

  • Positional Isomers: If the starting aniline is not pure, isomers of the final product may be formed.

  • Hydrolysis Products: The amide bond in the piperazin-2-one ring can be susceptible to hydrolysis under certain conditions, leading to the corresponding amino acid derivative.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete initial N-alkylation Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature. Ensure the purity of the starting 2-chloroaniline and chloroacetyl chloride.
Inefficient cyclization The choice of base and solvent is critical for the intramolecular cyclization. Screen different bases (e.g., potassium carbonate, sodium hydride) and solvents (e.g., DMF, acetonitrile) to optimize the reaction conditions.
Side reactions The formation of byproducts can be minimized by controlling the reaction temperature and the rate of addition of reagents. A lower temperature and slower addition can often improve selectivity.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurity Identification Method Troubleshooting Step
Unreacted 2-chloroaniline HPLC, GC-MSOptimize the stoichiometry of the reactants in the initial step. Improve purification of the intermediate before cyclization.
Dimer of chloroacetylated aniline LC-MS, NMRControl the concentration of the reactants and the reaction temperature to disfavor intermolecular reactions.
Hydrolysis product HPLC, LC-MSEnsure anhydrous conditions during the reaction and work-up. Avoid strongly acidic or basic conditions during purification if the product is labile.

Quantitative Data Summary

While specific quantitative data for impurities in the synthesis of this compound is not extensively published, the table below provides a general overview of acceptable impurity levels in pharmaceutical intermediates based on common industry practices.

Impurity Type Typical Acceptable Limit (%)
Unreacted Starting Materials< 0.1
Dimerization Products< 0.15
Positional Isomers< 0.1
Unidentified Impurities< 0.1
Total Impurities < 0.5

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide

  • In a reaction vessel, dissolve 2-chloroaniline in a suitable aprotic solvent such as dichloromethane or toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove unreacted acid chloride and HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-chlorophenyl)acetamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the purified 2-chloro-N-(2-chlorophenyl)acetamide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate or sodium hydride, to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the progress of the cyclization reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Impurity_Troubleshooting_Workflow Impurity Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Process cluster_analysis Analysis and Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Start Start Synthesis Step1 Step 1: N-Alkylation Start->Step1 Step2 Step 2: Cyclization Step1->Step2 End Final Product Step2->End Analysis Purity Analysis (HPLC/GC-MS) End->Analysis Impurity_Detected Impurity > Limit? Analysis->Impurity_Detected Impurity_Detected->End No Identify_Impurity Identify Impurity Structure (LC-MS/NMR) Impurity_Detected->Identify_Impurity Yes Incomplete_Rxn Incomplete Reaction Identify_Impurity->Incomplete_Rxn Side_Reaction Side Reaction Identify_Impurity->Side_Reaction Wrong_Conditions Suboptimal Conditions Identify_Impurity->Wrong_Conditions Optimize_Time_Temp Optimize Time/Temp Incomplete_Rxn->Optimize_Time_Temp Purify_Intermediate Purify Intermediate Incomplete_Rxn->Purify_Intermediate Change_Reagents Change Reagents/Stoichiometry Side_Reaction->Change_Reagents Wrong_Conditions->Optimize_Time_Temp Optimize_Time_Temp->Step1 Change_Reagents->Step1 Purify_Intermediate->Step2

Caption: Troubleshooting workflow for identifying and addressing impurities.

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)piperazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing 1-arylpiperazin-2-ones, including the 2-chlorophenyl derivative, involve two primary strategies:

  • Route A: Cyclization of an N-arylethylenediamine. This involves the reaction of N-(2-chlorophenyl)ethylenediamine with a chloroacetylating agent, such as chloroacetyl chloride, followed by an intramolecular cyclization.

  • Route B: From 2-chloroaniline. This method consists of the reaction of 2-chloroaniline with bis(2-chloroethyl)amine to form 1-(2-chlorophenyl)piperazine, which is subsequently oxidized to the desired piperazin-2-one.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: Common side reactions can impact yield and purity. These include:

  • Dimerization: The formation of a diketopiperazine by-product through the reaction of two molecules of the starting materials.

  • Hydrolysis: The chloroacetamide intermediate can undergo hydrolysis, particularly in the presence of moisture or during workup, leading to the formation of hydroxy-substituted impurities.[1][2]

  • Over-alkylation/acylation: In methods starting from ethylenediamine, di-acylation can occur, leading to impurities that are difficult to remove.

  • Incomplete cyclization: The linear intermediate may not fully cyclize, resulting in its presence as an impurity in the final product.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in the synthesis of piperazine derivatives can be attributed to several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of base and solvent are critical.[3] Inadequate control of these parameters can lead to incomplete reactions or the prevalence of side reactions.

  • Reagent quality: The purity of starting materials, particularly the N-(2-chlorophenyl)ethylenediamine and chloroacetyl chloride, is crucial. Impurities can interfere with the reaction.

  • Moisture: The presence of water can lead to the hydrolysis of key intermediates, reducing the yield of the desired product.[1][2]

  • Product degradation: The final product may be sensitive to harsh workup conditions, such as overly acidic or basic environments.

Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A4: Besides unreacted starting materials, common impurities include the side products mentioned in Q2 (dimers, hydrolyzed products, and the linear intermediate). Additionally, if starting from 2-chloroaniline, residual aniline may be present.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues encountered during the synthesis of this compound.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

  • Question: My reaction is incomplete, and I observe a significant amount of starting material on my TLC/LC-MS. How can I drive the reaction to completion?

  • Answer:

    • Reaction Time and Temperature: Consider extending the reaction time or gradually increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration and temperature.

    • Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of the acylating agent might be necessary, but be mindful of potential side reactions.

    • Base Selection: The choice of base is critical for the cyclization step. If using a weak base, consider switching to a stronger, non-nucleophilic base to facilitate the intramolecular reaction.

Issue 2: Formation of a Significant Amount of a Polar By-product

  • Question: My crude product shows a significant polar spot on the TLC plate, which I suspect is a hydrolyzed impurity. How can I minimize its formation?

  • Answer:

    • Anhydrous Conditions: Ensure all your glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents.

    • Workup Procedure: During the workup, avoid prolonged exposure to aqueous acidic or basic conditions. Neutralize the reaction mixture carefully and extract the product promptly.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate my desired product from a closely running impurity during column chromatography. What strategies can I employ?

  • Answer:

    • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve better separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: Utilize the basic nature of the piperazine nitrogen to perform an acid-base extraction during the workup. This can help remove non-basic impurities.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructurePotential Source
N-(2-chloroethyl)-N'-(2-chlorophenyl)ethanediamideClCH₂CONHCH₂CH₂NH(C₆H₄Cl)Incomplete cyclization of the intermediate.
2-Hydroxy-1-(2-chlorophenyl)piperazin-2-one(Structure not readily available)Hydrolysis of the chloroacetamide intermediate.[1][2]
1,4-Bis(2-chlorophenyl)piperazine-2,5-dione(Structure not readily available)Dimerization during the reaction.
2-ChloroanilineC₆H₄ClNH₂Unreacted starting material if using Route B.
N-(2-chlorophenyl)ethylenediamineC₆H₄ClNHCH₂CH₂NH₂Unreacted starting material if using Route A.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Route A)

This protocol is a representative procedure based on the synthesis of related N-aryl piperazin-2-ones.

Step 1: Synthesis of N-(2-Aminoethyl)-N-(2-chlorophenyl)amine

  • To a solution of 2-chloroaniline (1 eq.) and 2-chloroethylamine hydrochloride (1.1 eq.) in a suitable solvent such as toluene or xylene, add a base like sodium carbonate (2.5 eq.).

  • Heat the mixture to reflux (typically 110-140 °C) for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-Aminoethyl)-N-(2-chlorophenyl)amine. Purify by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve N-(2-Aminoethyl)-N-(2-chlorophenyl)amine (1 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Add a non-nucleophilic base such as triethylamine (2.5 eq.) to the reaction mixture and heat to reflux for 6-12 hours to facilitate the intramolecular cyclization.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization a 2-Chloroaniline + 2-Chloroethylamine HCl b Reaction in Toluene with Na2CO3 (Reflux) a->b c Workup & Purification b->c d N-(2-Aminoethyl)-N-(2-chlorophenyl)amine c->d e Intermediate + Chloroacetyl Chloride d->e Intermediate f Reaction in DCM (0°C to RT) e->f g Addition of Triethylamine (Reflux) f->g h Workup & Purification g->h i This compound h->i troubleshooting_workflow start Low Yield or Impure Product q1 Reaction Incomplete? start->q1 a1 Increase Reaction Time/ Temperature q1->a1 Yes q2 Polar Impurity (Hydrolysis)? q1->q2 No end Improved Yield/ Purity a1->end a2 Use Anhydrous Conditions/ Modify Workup q2->a2 Yes q3 Multiple Spots on TLC? q2->q3 No a2->end a3 Optimize Chromatography/ Attempt Recrystallization q3->a3 Yes a3->end

References

Technical Support Center: Improving the Stability of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1-(2-Chlorophenyl)piperazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many piperazine derivatives, can be influenced by several factors. The most common are pH, temperature, light, and the presence of oxidizing agents.[1][2] Hydrolysis and oxidation are potential degradation pathways.[1][3]

Q2: What are the visible signs of degradation for this compound?

A2: Degradation of your compound may be indicated by a change in the physical appearance of the solid or solution, such as a color change.[4] Inconsistent experimental results and a loss of potency are also strong indicators of instability.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6] For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere and protecting it from light.[7][8]

Q4: How can I improve the stability of my this compound solutions for experiments?

A4: Whenever possible, it is best to use freshly prepared solutions.[4] If storage is necessary, solutions should be kept at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to prevent multiple freeze-thaw cycles.[4] The pH of the solution can also be a critical factor, and buffering to an optimal pH may enhance stability.[1][4]

Q5: Could the hydrochloride salt form of this compound offer better stability?

A5: Yes, forming a salt, such as a hydrochloride salt, can significantly improve the stability and solubility of piperazine derivatives.[9]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh solutions before each experiment. If using stored solutions, perform a quick purity check using HPLC. Store stock solutions in small, single-use aliquots at -80°C.[4]
pH Instability Ensure your experimental buffer is within the optimal pH range for the compound's stability. Conduct a pH stability study to determine this range.[1][4]
Photodegradation Protect your compound and solutions from light during storage and experiments by using amber vials and minimizing light exposure.[4]
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Degradation Products Develop a stability-indicating HPLC method to separate the parent compound from its degradation products. Experiment with different column types (e.g., C8, phenyl) and mobile phase compositions (pH, organic modifier).[4][10]
Oxidation Degas your solvents and consider adding an antioxidant to your formulation if oxidative degradation is suspected. Store the compound and solutions under an inert atmosphere (e.g., nitrogen or argon).[4]
Hydrolysis If working in aqueous solutions, investigate the effect of pH on stability. Lyophilize the compound for long-term storage if it is unstable in solution.[1]

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C over 24 hours
pH Initial Purity (%) Purity after 24h (%) Major Degradant Peak Area (%)
3.099.892.56.8
5.099.798.11.5
7.099.899.50.3
9.099.696.23.2

Note: Data is representative and may vary based on specific experimental conditions.

Table 2: Temperature and Light Effects on the Stability of Solid this compound over 4 Weeks
Condition Initial Purity (%) Purity after 4 Weeks (%) Appearance
25°C / Ambient Light99.897.2Slight yellowing
25°C / Dark99.799.1No change
40°C / Dark99.895.5Yellowing
4°C / Dark99.999.8No change

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solid compound and the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples by HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.[10][11]

Protocol 2: pH Stability Profile
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Sample Preparation: Prepare solutions of this compound in each buffer.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: Obtain this compound prep_stock Prepare Stock Solution start->prep_stock thermal Thermal Stress start->thermal acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation photo Photostability prep_stock->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_solutions Stabilization Strategies compound This compound Stability pH pH compound->pH temp Temperature compound->temp light Light compound->light oxygen Oxygen compound->oxygen hydrolysis Hydrolysis pH->hydrolysis storage Proper Storage ph_control pH Control antioxidants Antioxidants light_protection Light Protection temp->hydrolysis photodegradation Photodegradation light->photodegradation oxidation Oxidation oxygen->oxidation

References

Technical Support Center: 1-(2-Chlorophenyl)piperazin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)piperazin-2-one. This guide addresses common issues encountered during N-arylation reactions, focusing on Buchwald-Hartwig amination and Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing this compound involve the N-arylation of piperazin-2-one. The two primary catalytic systems used for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have their advantages and are chosen based on substrate scope, reaction conditions, and catalyst availability.

Q2: My Buchwald-Hartwig reaction is showing low to no conversion. What are the first steps to troubleshoot?

A2: For low or no conversion in a Buchwald-Hartwig reaction, first verify the integrity of your reagents and the reaction setup. Key areas to investigate include the activity of the palladium catalyst, the choice of phosphine ligand and base, and the quality of the solvent. Ensure that anhydrous and oxygen-free conditions have been successfully established and maintained throughout the reaction.[1][2]

Q3: What are common side products in the synthesis of this compound?

A3: Common side products can include the formation of biaryl compounds through homocoupling of the aryl halide, and hydroxylation of the aryl halide to form the corresponding phenol.[3] In the case of piperazin-2-one, bis-arylation, where the second nitrogen of another piperazin-2-one molecule is arylated, can also occur, though it is less common due to the lactam nitrogen being part of an amide.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[4] Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst (Buchwald-Hartwig) - Use a pre-formed, air-stable palladium precatalyst. - Ensure all reagents and solvents are thoroughly deoxygenated. - If generating the Pd(0) catalyst in situ, ensure the quality of the palladium source (e.g., Pd(OAc)₂).[2]
Inappropriate Ligand (Buchwald-Hartwig) - Screen a variety of phosphine ligands. For aryl chlorides, bulky, electron-rich biaryl phosphine ligands are often effective. - Optimize the palladium-to-ligand ratio, typically between 1:1 and 1:2.[3]
Incorrect Base Selection - For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. If starting materials are sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃. - For Ullmann reactions, bases like K₂CO₃ or Cs₂CO₃ are often used.[5]
Poor Solvent Choice or Quality - Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF for Buchwald-Hartwig, and DMF or DMSO for Ullmann reactions.[5] - Check for solubility of all reactants at the reaction temperature.
Suboptimal Reaction Temperature - N-arylation of lactams may require higher temperatures than simple amines. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Typical temperatures range from 80-120 °C.
Poor Quality Starting Materials - Verify the purity of piperazin-2-one and the 2-chloroaryl halide via NMR or other analytical techniques. Impurities can poison the catalyst.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps & Recommendations
Aryl Halide Homocoupling (Biaryl Formation) - Inappropriate ligand-to-metal ratio or ligand choice in Buchwald-Hartwig reactions.- Optimize the catalyst-to-ligand ratio. - Select a ligand that favors C-N reductive elimination over C-C coupling.[3]
Hydrodehalogenation of Aryl Halide - Presence of water or other protic sources. - Certain ligand/base combinations can promote this side reaction.- Ensure strictly anhydrous conditions. - Screen different bases or ligands.
Hydroxylation of Aryl Halide - Presence of water or hydroxide ions.- Use anhydrous reagents and solvents. Avoid aqueous bases if this is a persistent issue.[3]

Experimental Protocols

Buchwald-Hartwig Amination (General Protocol)

This protocol is a general guideline and requires optimization for the specific substrates.

Reagents & Equipment:

  • Piperazin-2-one (1.0 equiv)

  • 1-bromo-2-chlorobenzene or 1,2-dichlorobenzene (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add piperazin-2-one and the aryl halide.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ullmann Condensation (General Protocol)

This protocol is a general guideline and often requires higher temperatures and longer reaction times than Buchwald-Hartwig amination.

Reagents & Equipment:

  • Piperazin-2-one (1.0 equiv)

  • 1-iodo-2-chlorobenzene (1.2 equiv)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., L-proline or a diamine, 20-40 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF or DMSO

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add CuI, the ligand, and the base.

  • Add piperazin-2-one and the aryl halide.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for N-Arylation of Piperazin-2-one Analogs

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(0) or Palladium(II) precatalystsCopper(I) salts (e.g., CuI)
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos)Diamines, amino acids (e.g., L-proline)
Base Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS) or weaker inorganic bases (K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Anhydrous, non-protic (e.g., Toluene, Dioxane)Polar, aprotic (e.g., DMF, DMSO)
Temperature 80 - 120 °C100 - 160 °C
Reaction Time 2 - 24 hours12 - 48 hours

Table 2: Spectroscopic Data for Characterization of 1-(2-Chlorophenyl)piperazine (a related structure)

Technique Observed Data
¹H NMR (CDCl₃, ppm) δ 7.35-7.39 (m, 1H), 7.20-7.25 (m, 1H), 7.00-7.05 (m, 2H), 3.15-3.25 (m, 4H), 3.05-3.15 (m, 4H), 2.05 (br s, 1H, NH).
¹³C NMR (CDCl₃, ppm) δ 148.8, 130.5, 128.8, 127.5, 123.8, 120.2, 51.5, 45.8.
Mass Spec (EI) m/z (%): 196 (M⁺), 161, 139.
FTIR (cm⁻¹) ~3300 (N-H stretch), ~3060 (Ar C-H stretch), ~2940, 2840 (Aliphatic C-H stretch), ~1590, 1480 (C=C stretch).

Note: The data provided is for the parent piperazine and will differ for the piperazin-2-one derivative, particularly in the chemical shifts of the piperazine ring protons and carbons, and the presence of a carbonyl stretch in the IR spectrum.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Reaction check_reagents Verify Reagent Purity and Integrity (NMR, LC-MS) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Pass reagents_bad Reagents Impure/ Degraded check_reagents->reagents_bad Fail check_conditions Systematically Optimize Reaction Conditions reagents_ok->check_conditions purify_reagents Action: Purify Starting Materials and Re-run reagents_bad->purify_reagents optimize_catalyst Screen Catalyst System (Pd/Ligand or Cu/Ligand) check_conditions->optimize_catalyst optimize_base Screen Bases (e.g., NaOtBu, K2CO3) optimize_catalyst->optimize_base optimize_solvent Screen Solvents (e.g., Toluene, DMF) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Successful Reaction optimize_temp->success

Caption: A decision tree for troubleshooting low or no yield in N-arylation reactions.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)Complex LnP(II)(Ar)(X) OxAdd->Pd(II)Complex Amine_Coord Amine Coordination & Deprotonation (Base) Pd(II)Complex->Amine_Coord AmidoComplex LnP(II)(Ar)(NRR') Amine_Coord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Product Ar-NRR' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Scaling Up 1-(2-Chlorophenyl)piperazin-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming challenges in the synthesis and scale-up of 1-(2-Chlorophenyl)piperazin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Buchwald-Hartwig amination approach.

Synthesis and Reaction Conditions

Question 1: My reaction yield is consistently low when synthesizing this compound via Buchwald-Hartwig amination. What are the potential causes and how can I improve it?

Answer:

Low yields in the Buchwald-Hartwig amination of piperazin-2-one with 2-chloro-bromobenzene or a similar aryl halide can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst System Inefficiency: The choice of palladium precursor and ligand is critical for achieving high catalytic activity.

    • Troubleshooting:

      • Ligand Selection: For sterically hindered couplings, consider using bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos.

      • Pre-catalyst Choice: Utilize modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) which are often more active and stable.[1]

      • Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading may improve yields for challenging substrates, though this should be balanced against cost and purification concerns on a larger scale.

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and side product formation.[2][3]

    • Troubleshooting:

      • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common strong base, but it can lead to substrate or product degradation if sensitive functional groups are present.[1]

      • Weaker Bases: Consider switching to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be more tolerant of sensitive functional groups.[1] These may require higher reaction temperatures.[1]

      • Solubility: The solubility of the base can affect the reaction. For scale-up, ensuring good mixing is crucial to prevent the base from settling.[1]

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.

    • Troubleshooting:

      • Common Solvents: Toluene, dioxane, and THF are frequently used. Toluene is often a good choice for these reactions.

      • Solvent Quality: Ensure the use of anhydrous and deoxygenated solvents, as water and oxygen can deactivate the catalyst.

  • Reaction Temperature and Time:

    • Troubleshooting:

      • Temperature Optimization: Typically, reactions are run at elevated temperatures (80-110 °C).[1] If decomposition is observed, lowering the temperature and extending the reaction time may be beneficial. Conversely, if the reaction is sluggish, a higher temperature might be necessary, especially with weaker bases.[1]

      • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or HPLC to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.

Purification and Impurity Profile

Question 2: I am having difficulty removing the palladium catalyst and phosphine ligand byproducts from my this compound product. What are effective purification strategies?

Answer:

Residual palladium and ligand byproducts are common challenges in purification post-Buchwald-Hartwig amination.

Purification Strategies:

  • Crystallization: Recrystallization is often the most effective method for removing impurities on a large scale.

    • Solvent Screening: Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures like acetone/water.

  • Silica Gel Chromatography: While effective at the lab scale, chromatography can be less practical for large-scale production.

    • Solvent System: A gradient of ethyl acetate in hexanes is a common starting point for the purification of N-aryl lactams.

  • Activated Carbon Treatment: Treatment with activated carbon can help in removing colored impurities and some palladium residues.

  • Metal Scavengers: Various commercially available scavengers (e.g., silica-based thiols or amines) can be used to selectively bind and remove residual palladium.

Question 3: What are the common impurities I should expect in the synthesis of this compound, and how can I minimize their formation?

Answer:

The impurity profile can vary depending on the synthetic route and reaction conditions.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of piperazin-2-one and the aryl halide.

    • Mitigation: Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.

  • Hydrodehalogenation of the Aryl Halide: This side reaction produces chlorobenzene as a byproduct.

    • Mitigation: This is often promoted by the presence of water or other protic sources. Ensuring anhydrous conditions can minimize this pathway.

  • Double Arylation (Bis-arylation) of Piperazin-2-one: While less common with the lactam nitrogen, it can occur under certain conditions.

    • Mitigation: Use a slight excess of the piperazin-2-one relative to the aryl halide.

  • Products of Ligand Degradation: Phosphine ligands can be oxidized or otherwise degrade during the reaction.

    • Mitigation: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

Scale-Up and Process Control

Question 4: What are the key considerations when scaling up the production of this compound?

Answer:

Scaling up a chemical synthesis presents challenges that may not be apparent at the lab scale.

Key Scale-Up Considerations:

  • Heat Transfer: The exothermicity of the reaction needs to be managed. Ensure the reactor has adequate cooling capacity to maintain the desired reaction temperature.

  • Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots" and inconsistent reaction progress. Ensure the reactor's agitation is sufficient for the scale of the reaction, especially when using heterogeneous bases.[1]

  • Reagent Addition: The order and rate of reagent addition can be critical. On a large scale, slow, controlled addition of one reagent to the other may be necessary to control the reaction exotherm.

  • Safety: Conduct a thorough safety review of the process, considering the flammability of solvents and the toxicity of reagents.

  • Process Analytical Technology (PAT): Implementing in-process monitoring (e.g., by IR or HPLC) can provide real-time data on reaction progress, helping to ensure consistency and identify any deviations from the expected course of the reaction.

Data Presentation

Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination in 1-Arylpiperazin-2-one Synthesis

ParameterCondition 1 (High Yield, Lab Scale)Condition 2 (Scale-Up Consideration)
Aryl Halide 1-bromo-2-chlorobenzene1-bromo-2-chlorobenzene
Amine Piperazin-2-onePiperazin-2-one
Palladium Pre-catalyst RuPhos Pd G3 (1.5 mol%)RuPhos Pd G3 (1.0 mol%)
Ligand RuPhosRuPhos
Base Sodium tert-butoxide (1.5 equiv.)Potassium Phosphate (2.0 equiv.)
Solvent TolueneToluene
Temperature 100 °C110 °C
Reaction Time 12 hours18 hours
Typical Yield 85-95%80-90%
Purity (crude) ~90%~85%

Note: The data presented are representative and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • Piperazin-2-one

  • 1-bromo-2-chlorobenzene

  • RuPhos Pd G3 pre-catalyst

  • RuPhos (ligand)

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.2 equivalents), sodium tert-butoxide (1.5 equivalents), RuPhos Pd G3 pre-catalyst (1.5 mol%), and RuPhos (1.5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Add 1-bromo-2-chlorobenzene (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Piperazin-2-one Piperazin-2-one Reaction_Vessel Inert Atmosphere (N2 or Ar) Heat (80-110°C) Piperazin-2-one->Reaction_Vessel Aryl_Halide 1-bromo-2-chlorobenzene Aryl_Halide->Reaction_Vessel Pd_Catalyst Palladium Pre-catalyst (e.g., RuPhos Pd G3) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., RuPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu or K3PO4) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC/LC-MS) Extraction Extraction Quenching->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Optimize_Catalyst Screen different ligands (e.g., RuPhos, BrettPhos) and Pd pre-catalysts. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Consider a stronger base (e.g., NaOtBu) or a weaker, more soluble base (e.g., K3PO4, Cs2CO3). Check_Base->Optimize_Base No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Adjust temperature and reaction time. Ensure anhydrous and inert conditions. Check_Conditions->Optimize_Conditions No Purification_Issues Difficulty in Purification? Check_Conditions->Purification_Issues Yes Success Improved Yield and Purity Optimize_Conditions->Success Recrystallization Optimize recrystallization solvent. Purification_Issues->Recrystallization Chromatography Optimize chromatography conditions. Purification_Issues->Chromatography Metal_Scavengers Use metal scavengers for palladium removal. Purification_Issues->Metal_Scavengers Recrystallization->Success Chromatography->Success Metal_Scavengers->Success

References

1-(2-Chlorophenyl)piperazin-2-one degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chlorophenyl)piperazin-2-one. The information provided is based on established principles of pharmaceutical forced degradation studies and data from related piperazine-containing compounds.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Problem: You are observing unexpected peaks in your HPLC chromatogram when analyzing this compound, suggesting the presence of degradation products.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Hydrolytic Degradation The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. Check the pH of your sample solutions and mobile phase. If possible, maintain the pH in the neutral range (6-8) to minimize hydrolysis. For formulation studies, conduct a pH-stability profile to find the optimal pH for maximum stability.[1]
Oxidative Degradation The piperazine ring can be prone to oxidation. Ensure your solvents are degassed and consider sparging with an inert gas like nitrogen. If oxidative degradation is suspected, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.[1]
Photodegradation Exposure to UV or visible light can cause degradation. Protect your samples and solutions from light by using amber vials or covering them with aluminum foil. Conduct all experiments under controlled lighting conditions.[1]
Thermal Degradation High temperatures can accelerate degradation. Store your samples at recommended temperatures (typically 2-8°C for solutions and room temperature for solids, protected from humidity). Avoid exposing samples to high temperatures during sample preparation.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Problem: You are observing a decrease in the expected biological activity of your this compound compound over time, or your experimental results are not reproducible.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Degradation in Solution This compound may be degrading in your assay buffer or solvent. Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.[1]
Interaction with Excipients If you are working with a formulation, there might be incompatibilities between this compound and the excipients, leading to degradation. Conduct compatibility studies with individual excipients to identify any interactions.
Incorrect Storage of Stock Compound The solid form of the compound may be degrading due to improper storage. Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide (lactam) bond in the piperazin-2-one ring. This can occur under acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides. The chlorophenyl ring may also undergo hydroxylation, as seen in the metabolism of similar compounds.[2][3]

  • Photodegradation: The chlorophenyl group can absorb UV light, potentially leading to dechlorination or the formation of dimeric impurities.[4][5]

Q2: What are the expected degradation products of this compound?

A2: The expected degradation products, based on the predicted pathways, include:

  • Hydrolytic Degradant: 2-((2-(2-chlorophenyl)amino)ethylamino)acetic acid (from lactam hydrolysis).

  • Oxidative Degradants: this compound-N-oxide(s) and hydroxylated derivatives of the chlorophenyl ring.

  • Photolytic Degradants: Dechlorinated products and various dimeric species.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of aqueous solutions in the neutral range (pH 6-8). Use buffers to stabilize the pH.

  • Protection from Light: Store all samples and solutions in light-resistant containers (e.g., amber vials) and avoid exposure to direct sunlight or UV lamps.[1]

  • Temperature Control: Store samples at appropriate temperatures (refrigerated for solutions, cool and dry for solids).

  • Use of Antioxidants: If oxidation is a concern, especially in formulations, the addition of antioxidants can be beneficial.[1]

  • Inert Atmosphere: For highly sensitive samples or long-term storage, consider purging containers with an inert gas like nitrogen or argon to displace oxygen.[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting a forced degradation study on this compound. The conditions should be optimized to achieve 5-20% degradation.[6][7]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • Calibrated oven and photostability chamber

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Keep a parallel sample with 1 M HCl. Store the solutions at 60°C for 24-48 hours. Withdraw samples at different time points, neutralize with an equal molar amount of NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Keep a parallel sample with 1 M NaOH. Store the solutions at 60°C for 24-48 hours. Withdraw samples, neutralize with an equal molar amount of HCl, and dilute for analysis.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep a parallel sample with 30% H₂O₂. Store the solutions at room temperature for 24-48 hours, protected from light. Withdraw samples and dilute for analysis.[1]

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. Dissolve/dilute the samples for analysis.[1]

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.[5]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS method.

Stability-Indicating HPLC Method (Example)

This is a suggested starting point for developing a stability-indicating HPLC method. Optimization will be required.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.02 M Potassium Phosphate Buffer (pH 7.0) B: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 248 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
Stress ConditionReagent/ConditionTime (hours)% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C248.51
Base Hydrolysis0.1 M NaOH, 60°C1215.21
Oxidation3% H₂O₂, RT246.12
Thermal80°C (Solid)48< 1.00
PhotolyticUV/Vis Light (Solution)2418.73

Note: This is hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound Ring Opening Ring Opening This compound->Ring Opening Acid/Base N-Oxidation N-Oxidation This compound->N-Oxidation Oxidizing Agent Hydroxylation Hydroxylation This compound->Hydroxylation Oxidizing Agent Dechlorination / Dimerization Dechlorination / Dimerization This compound->Dechlorination / Dimerization UV/Vis Light 2-((2-(2-chlorophenyl)amino)ethylamino)acetic acid 2-((2-(2-chlorophenyl)amino)ethylamino)acetic acid Ring Opening->2-((2-(2-chlorophenyl)amino)ethylamino)acetic acid N-Oxide Derivatives N-Oxide Derivatives N-Oxidation->N-Oxide Derivatives Hydroxylated Phenyl Ring Hydroxylated Phenyl Ring Hydroxylation->Hydroxylated Phenyl Ring Various Photoproducts Various Photoproducts Dechlorination / Dimerization->Various Photoproducts

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Withdraw and Neutralize/Dilute Samples Stress_Conditions->Sampling HPLC_Analysis Stability-Indicating HPLC-UV/LC-MS Sampling->HPLC_Analysis Data_Evaluation Peak Purity, Mass Balance, Identify Degradants HPLC_Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

Prevention_Strategy Degradation Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photolysis Photolysis Degradation->Photolysis Prevention Prevention pH_Control pH_Control Prevention->pH_Control pH Control (6-8) Antioxidants Antioxidants Prevention->Antioxidants Light_Protection Light_Protection Prevention->Light_Protection Light Protection Temp_Control Temp_Control Prevention->Temp_Control Temperature Control Inert_Atmosphere Inert_Atmosphere Prevention->Inert_Atmosphere Inert Atmosphere Hydrolysis->pH_Control Oxidation->Antioxidants Oxidation->Inert_Atmosphere Photolysis->Light_Protection

Caption: Key strategies for preventing the degradation of this compound.

References

Catalyst selection for efficient 1-(2-Chlorophenyl)piperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-Chlorophenyl)piperazin-2-one Synthesis

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the efficient synthesis of this compound, with a primary focus on catalyst selection for C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved via a carbon-nitrogen (C-N) bond formation reaction. The two most prominent and effective catalytic methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and widely used for forming C-N bonds between aryl halides (like 1,2-dichlorobenzene or 1-bromo-2-chlorobenzene) and amines (piperazin-2-one).[1] It is often preferred due to its broad substrate scope and tolerance for various functional groups.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can also form aryl-amine bonds.[2] While traditional Ullmann reactions required harsh conditions, modern protocols with specialized ligands have enabled milder reaction temperatures.[3] It serves as a viable alternative to palladium-based methods.

Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination of an aryl chloride?

A2: The amination of aryl chlorides, which are less reactive than bromides or iodides, can be challenging and requires specific catalyst systems.[4] For this transformation, a palladium(0) source combined with a bulky, electron-rich phosphine ligand is highly recommended.[5]

  • Palladium Source: Air-stable palladium precatalysts, such as G3 or G4 XPhos, are excellent choices as they ensure the presence of an active Pd(0) species.[5] Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used, but require careful handling to prevent oxidation.[5]

  • Ligand: Bulky biaryl phosphine ligands are crucial for promoting the challenging oxidative addition and reductive elimination steps with aryl chlorides. Ligands like XPhos, RuPhos, and BrettPhos are often effective.[5]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[5]

Q3: What are the potential advantages of using a copper-based Ullmann condensation for this synthesis?

A3: While palladium catalysis is more common, copper-catalyzed Ullmann condensation offers several advantages. Copper is significantly less expensive than palladium, making the process more cost-effective, especially for large-scale synthesis.[6] Modern Ullmann protocols, using ligands like diamines or phenanthroline, can proceed under milder conditions than traditional methods and sometimes offer different selectivity compared to palladium systems.[2]

Q4: How does the choice of base impact the reaction efficiency?

A4: The base plays a critical role in the catalytic cycle. In Buchwald-Hartwig amination, its primary function is to deprotonate the amine (piperazin-2-one) or the palladium(II) intermediate to facilitate reductive elimination.[4] A base that is too weak may result in low or no conversion.[5] Strong, non-nucleophilic bases like NaOtBu are preferred because they are effective at deprotonation without competing with the desired amine in nucleophilic attack.[5] The solubility and particle size of the base can also influence reaction rates.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via catalytic cross-coupling.

Problem: Low or No Conversion of Starting Materials

Potential Cause Recommended Solution Key Considerations
Inactive Catalyst • Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos G3/G4).[5]• Ensure all reagents and solvents are rigorously deoxygenated.[5]• If using Pd(0) sources like Pd₂(dba)₃, verify their quality and handle under an inert atmosphere.The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.
Inappropriate Base • Switch to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS.[5]The base must be strong enough to deprotonate the piperazin-2-one nitrogen or the Pd(II)-amine complex.
Incorrect Ligand • For aryl chlorides, use bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[5]The ligand is critical for facilitating the oxidative addition of the less reactive aryl chloride.
Low Reaction Temperature • Gradually increase the reaction temperature, typically in the range of 80-110 °C for aryl chlorides.While higher temperatures can increase reaction rates, they may also accelerate catalyst decomposition.

Problem: Significant Formation of Side Products

Potential Cause Recommended Solution Key Considerations
Aryl Halide Homocoupling (Biaryl Formation) • Use a ligand that favors C-N reductive elimination over C-C coupling.• Optimize the palladium-to-ligand ratio (typically 1:1 to 1:2 is effective).[5]This side reaction occurs when two aryl halide molecules couple together. It is more common with highly reactive aryl halides but can occur with chlorides under certain conditions.
Hydrodehalogenation • Ensure the reaction is free of water and other protic impurities.• Use a rigorously inert atmosphere (Argon or Nitrogen).The aryl chloride is reduced to the corresponding arene, removing the chlorine atom.
Hydroxylation of Aryl Halide • Ensure anhydrous conditions by thoroughly drying all glassware, solvents, and reagents.[5]This leads to the formation of a phenol derivative and is a common issue if using aqueous bases or if water is present.[5]

Problem: Reaction Stalls Before Completion

Potential Cause Recommended Solution Key Considerations
Catalyst Decomposition • Use a more robust ligand (e.g., biaryl phosphines) designed to protect the palladium center.[5]• Lower the reaction temperature if possible, though this may require longer reaction times.[5]High temperatures can cause the active catalytic species to decompose over time.
Product Inhibition • In some cases, a higher catalyst loading may be required to overcome inhibition.[5]The desired product may coordinate to the palladium center, preventing it from participating further in the catalytic cycle.
Reagent Degradation • Ensure the purity of starting materials and the stability of the base, especially if using organometallic bases like LHMDS.Impurities or degradation of reagents can halt the reaction.

Catalyst System Comparison for C-N Coupling with Aryl Chlorides

The following table summarizes common catalyst systems used for the coupling of aryl chlorides with amines, which is analogous to the synthesis of this compound.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp (°C)Typical Yield Range
Buchwald-Hartwig Pd(OAc)₂XPhosNaOtBuToluene / Dioxane100-11075-95%
Buchwald-Hartwig Pd₂(dba)₃RuPhosLHMDSToluene80-10080-97%
Buchwald-Hartwig XPhos Pd G3None (precatalyst)K₃PO₄ / NaOtBut-BuOH / Toluene80-11085-99%
Ullmann Condensation CuI1,10-PhenanthrolineK₂CO₃ / Cs₂CO₃DMF / NMP110-14060-85%
Ullmann Condensation CuIN,N'-DimethylethylenediamineK₃PO₄Dioxane100-12065-90%

Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from 1,2-dichlorobenzene and piperazin-2-one.

Materials:

  • 1,2-Dichlorobenzene (1.0 equiv)

  • Piperazin-2-one (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the XPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (Argon).

  • Reagent Addition: Add piperazin-2-one to the flask. Evacuate and backfill the flask with argon three times.

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene via syringe, followed by the 1,2-dichlorobenzene.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Visualized Workflows and Logic Diagrams

// Connections prep_reagents -> add_solids; dry_glass -> add_solids; prep_solvent -> add_liquids; add_solids -> purge -> add_liquids -> heat -> monitor; monitor -> cool [label="Reaction Complete"]; cool -> quench -> extract -> purify -> analyze; } caption [label="Fig 1: Experimental workflow for C-N cross-coupling.", shape=plaintext, fontname="Arial", fontsize=12];

// No Conversion Path check_catalyst [label="Is the catalyst active?\n(e.g., use precatalyst)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_base [label="Is the base strong enough?\n(e.g., NaOtBu)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Are conditions inert & anhydrous?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Products Path side_products [label="Side Products Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling [label="Homocoupling?\nOptimize Ligand/Pd Ratio", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrodehalogenation [label="Hydrodehalogenation?\nEnsure Anhydrous/Inert Conditions", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Stalled Reaction Path stalled [label="Reaction Stalled?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_decomp [label="Catalyst Decomposition?\nUse Robust Ligand / Lower Temp", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; product_inhibit [label="Product Inhibition?\nIncrease Catalyst Loading", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Success success [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logic Flow start -> check_catalyst [label="Yes"]; check_catalyst -> check_base; check_base -> check_conditions; check_conditions -> side_products [style=dashed];

start -> side_products [label="No, but..."]; side_products -> homocoupling [label="Yes"]; homocoupling -> stalled [style=dashed]; side_products -> stalled [label="No, but..."];

stalled -> catalyst_decomp [label="Yes"]; catalyst_decomp -> product_inhibit; product_inhibit -> success [style=dashed];

side_products -> success [label="No Side Products"]; stalled -> success [label="Not Stalled"]; } caption [label="Fig 2: Troubleshooting decision tree for synthesis.", shape=plaintext, fontname="Arial", fontsize=12];

References

Technical Support Center: Refinement of Reaction Conditions for 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorophenyl)piperazin-2-one. Our aim is to address specific issues encountered during experimentation, offering practical solutions and detailed protocols to refine reaction conditions and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and reliable synthetic strategy involves a two-step process. The first step is the synthesis of the intermediate N-(2-chlorophenyl)ethylenediamine. This is followed by a cyclization reaction with a suitable two-carbon electrophile, such as chloroacetyl chloride or ethyl chloroacetate, to form the piperazin-2-one ring. Another potential, though less direct, route is the oxidation of 1-(2-chlorophenyl)piperazine at the C2 position, which can be challenging to control.

Q2: I am observing low yields in the cyclization step. What are the likely causes?

A2: Low yields in the cyclization to form the piperazin-2-one ring can stem from several factors. These include incomplete reaction, formation of side products such as dimers or polymers, and decomposition of starting materials or the product under the reaction conditions. The choice of base, solvent, and reaction temperature are critical parameters to control for optimal results.

Q3: What are the typical side products I should be aware of during the synthesis?

A3: A common side product is the formation of N,N'-bis(2-chlorophenyl)piperazine through self-condensation or reaction with impurities. If using reagents like chloroacetyl chloride, over-acylation of the starting diamine can occur. Polymerization of the starting materials or intermediates can also lead to a complex mixture of byproducts, reducing the yield of the desired product.

Q4: How can I best purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent, such as ethanol or isopropanol, can also be employed to obtain a highly pure product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of N-(2-chlorophenyl)ethylenediamine (Intermediate)

Question: My synthesis of N-(2-chlorophenyl)ethylenediamine from 2-chloroaniline and 2-chloroethylamine hydrochloride is resulting in a low yield. What can I do to improve it?

Answer: Low yields in this step are often due to competing side reactions or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Base Selection: The choice and amount of base are crucial. A weak base may not effectively neutralize the hydrochloride salt and promote the reaction, while a very strong base could lead to decomposition. Consider using a moderately strong inorganic base like potassium carbonate or a non-nucleophilic organic base like triethylamine.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote the formation of byproducts. An initial temperature screen is recommended to find the optimal range.

  • Solvent: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. High-boiling polar aprotic solvents like DMF or DMSO can be effective but require careful removal. Alcohols like isopropanol or n-butanol are also common choices.

ParameterCondition ACondition B (Optimized)Expected Outcome
Base Triethylamine (2.2 eq)Potassium Carbonate (3.0 eq)Reduced side reactions, easier workup
Solvent Acetonitrilen-ButanolHigher reaction temperature, improved solubility
Temperature 80°C110°CIncreased reaction rate
Reaction Time 24 hours18 hoursShorter reaction time, less decomposition
Yield 40-50%70-80%Significant improvement in product yield
Issue 2: Poor Conversion and Side Product Formation During Cyclization

Question: During the cyclization of N-(2-chlorophenyl)ethylenediamine with ethyl chloroacetate, I am observing a significant amount of unreacted starting material and several unidentified side products. How can I optimize this reaction?

Answer: This is a common issue in piperazinone synthesis. The key is to favor the intramolecular cyclization over intermolecular side reactions.

  • Reaction Conditions: High dilution can favor the desired intramolecular cyclization over intermolecular polymerization. Adding the electrophile (ethyl chloroacetate) slowly to the reaction mixture can also help maintain a low concentration and reduce side reactions.

  • Choice of Base: The base should be strong enough to deprotonate the secondary amine for the final ring-closing step but not so strong as to cause decomposition. Sodium ethoxide in ethanol is a classic choice for this type of condensation.

  • Temperature Control: The initial acylation is often performed at a lower temperature (e.g., 0°C) to control the exothermic reaction, followed by heating to promote the cyclization.

ParameterCondition ACondition B (Optimized)Expected Outcome
Concentration 0.5 M0.1 MMinimized polymerization
Addition of Electrophile All at onceSlow, dropwise additionReduced side product formation
Base TriethylamineSodium EthoxidePromotes efficient cyclization
Temperature Profile Room Temperature0°C to RefluxBetter control over the reaction
Yield 30-40%65-75%Improved yield of the desired piperazinone

Experimental Protocols

Protocol 1: Synthesis of N-(2-chlorophenyl)ethylenediamine

Materials:

  • 2-Chloroaniline

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate

  • n-Butanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline (1.0 eq), 2-chloroethylamine hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).

  • Add n-butanol to achieve a concentration of approximately 0.5 M with respect to the 2-chloroaniline.

  • Heat the reaction mixture to 110°C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography to obtain N-(2-chlorophenyl)ethylenediamine.

Protocol 2: Synthesis of this compound

Materials:

  • N-(2-chlorophenyl)ethylenediamine

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • Dissolve N-(2-chlorophenyl)ethylenediamine (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ethyl chloroacetate (1.1 eq) in anhydrous ethanol to the cooled solution over 30 minutes.

  • After the addition is complete, add a solution of sodium ethoxide (1.5 eq) in ethanol.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start1 2-Chloroaniline + 2-Chloroethylamine HCl reaction1 Reaction with K2CO3 in n-Butanol at 110°C start1->reaction1 workup1 Filtration & Concentration reaction1->workup1 intermediate N-(2-chlorophenyl)ethylenediamine workup1->intermediate start2 Intermediate + Ethyl Chloroacetate intermediate->start2 reaction2 Reaction with NaOEt in Ethanol (0°C to Reflux) start2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification Column Chromatography workup2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation (e.g., Polymerization) start->cause2 cause3 Decomposition start->cause3 solution1a Increase Temperature cause1->solution1a If reaction is sluggish solution1b Prolong Reaction Time cause1->solution1b solution2a Use High Dilution cause2->solution2a To favor intramolecular reaction solution2b Slow Addition of Reagents cause2->solution2b solution3a Optimize Temperature cause3->solution3a To prevent degradation solution3b Change Base/Solvent cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yields.

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-(2-Chlorophenyl)piperazin-2-one and Other Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Among these, 1-arylpiperazin-2-ones have garnered significant attention for their potential therapeutic applications, including anticancer, antimicrobial, and neuropharmacological activities. This guide provides an objective comparison of the biological activity of 1-(2-Chlorophenyl)piperazin-2-one with other piperazinone derivatives, supported by experimental data and detailed methodologies.

Cytotoxic Activity Against Cancer Cell Lines

A significant area of investigation for piperazin-2-one derivatives is their potential as anticancer agents. Studies have demonstrated that the nature and position of the substituent on the phenyl ring play a crucial role in determining the cytotoxic efficacy of these compounds.

A comparative study of 1-(chlorophenyl)piperazin-2-one isomers and other derivatives reveals variations in their potency against different cancer cell lines. While direct comparative data for this compound is limited in the reviewed literature, a study on 1-(3-chlorophenyl)piperazin-2-one derivatives provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.

For instance, a series of 1-(3-chlorophenyl)piperazin-2-one derivatives demonstrated significant cytotoxic activity against human lung carcinoma (A549) and human colon adenocarcinoma (HT-29) cell lines.[1][2][3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.

Compound IDSubstituent on Phenyl RingR Group on Piperazin-2-oneA549 IC50 (µM)HT-29 IC50 (µM)
1 3-ClH>500>500
2a 3-ClGuanidine12.5 ± 2.115.2 ± 3.4
2b 3-ClThiourea25.1 ± 4.530.8 ± 5.1
2c 3-ClHydrazide40.3 ± 6.255.7 ± 7.8
L-778,123 -Imidazole-containing FTase inhibitor10.5 ± 1.812.3 ± 2.5

Table 1: Cytotoxic activity of 1-(3-Chlorophenyl)piperazin-2-one derivatives against A549 and HT-29 cancer cell lines.[1][2][3]

These results indicate that the derivatization of the piperazin-2-one core at the N-4 position significantly enhances cytotoxic activity compared to the unsubstituted parent compound. The guanidine derivative (2a) exhibited the most potent activity in this series.

Experimental Protocols:

MTT Assay for Cytotoxicity: [1][2][3][4][5]

  • Cell Seeding: Human cancer cell lines (e.g., A549, HT-29) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the piperazin-2-one derivatives (typically ranging from 0.1 to 500 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HT-29) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (48h incubation) seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance viability Calculate % Viability absorbance->viability ic50 Determine IC50 Value viability->ic50 G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle SERT SERT Serotonin_vesicle->SERT Release Receptor_5HT 5-HT Receptor SERT->Receptor_5HT Binding G_protein G-protein Receptor_5HT->G_protein Activation Second_messenger Second Messenger Signaling G_protein->Second_messenger Activation Arylpiperazinone 1-Arylpiperazin-2-one (e.g., this compound) Arylpiperazinone->SERT Potential Inhibition Arylpiperazinone->Receptor_5HT Modulation (Agonist/Antagonist)

References

A Comparative Guide to the Synthesis of Substituted Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of diverse and innovative methodologies. This guide provides an objective comparison of key synthetic strategies for preparing substituted piperazin-2-ones, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Methods at a Glance

Several strategic approaches have been established for the synthesis of substituted piperazin-2-ones, each with its own set of advantages and limitations. The primary methodologies can be broadly categorized as:

  • Enantioselective Catalysis: These methods employ chiral catalysts to achieve high levels of stereocontrol, which is crucial for the synthesis of chiral drug candidates.

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a highly efficient route to complex piperazin-2-one derivatives in a single step from simple starting materials.

  • Cyclization Strategies: A variety of cyclization reactions, including tandem processes and those starting from readily available amino acids, provide robust access to the piperazin-2-one core.

  • Cascade Reactions: These elegant one-pot transformations combine multiple bond-forming events in a sequential manner, minimizing purification steps and improving overall efficiency.

The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and workflow diagrams.

Comparative Data of Synthesis Methods

The following tables summarize the key performance indicators for various reported methods for the synthesis of substituted piperazin-2-ones, allowing for a direct comparison of their efficiency and applicability.

MethodSubstituent PositionKey Reagents/CatalystsYield (%)Reaction TimeTemperatureEnantiomeric Excess (ee) (%)
Palladium-Catalyzed Asymmetric Allylic Alkylation [1]α-tertiary, α-secondary[Pd₂(pmdba)₃], (S)-(CF₃)₃-t-BuPHOX ligand60-9912-48 h25-60 °C85-99
One-Pot Knoevenagel/Epoxidation/Domino Cyclization [2]3-aryl/alkylQuinine-derived urea (eQNU), Cumyl hydroperoxide, 1,2-ethylenediamine38-9024-72 h-20 to 25 °Cup to 99
Palladium-Catalyzed Asymmetric Hydrogenation [3][4][5]5,6-disubstitutedPd(OCOCF₃)₂, (R)-TolBINAP, TsOH·H₂O71-9524-48 h80 °C (1000 psi)84-90
Synthesis from Chiral Amino Acids [6]5-substitutedN-protected amino acids, ethyl glyoxylate40-70 (overall)Multi-stepVariesHigh (from chiral pool)
Ugi Multicomponent Reaction [7][8][9][10][11]VariedAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide30-8024-48 hRoom Temp.Varies (can be diastereoselective)
Cascade Double Nucleophilic Substitution [12][13][14]VariedChloro allenylamide, Primary amine, Aryl iodide, Pd(PPh₃)₄, AgNO₃, Cs₂CO₃50-8516 h85-90 °CNot reported
Jocic-Type Reaction [15]1- and 4-substitutedTrichloromethyl-containing alcohols, N-substituted diamines, Benzyltriethylammonium chloride40-856-18 h0 °C to Room Temp.High (from chiral precursors)
Tandem Reductive Amination-Cyclization [16]N-substituted2-chloro-N-(2-oxoalkyl)acetamide, Primary amine, NaBH(OAc)₃55-9512-24 hRoom Temp.Not applicable

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Palladium-Catalyzed Asymmetric Allylic Alkylation for α-Tertiary Piperazin-2-ones[1]

Procedure: To a solution of the N-protected piperazin-2-one substrate (0.1 mmol) in toluene (3.0 mL) is added [Pd₂(pmdba)₃] (2.5 mol %) and the (S)-(CF₃)₃-t-BuPHOX ligand (6.25 mol %). The reaction mixture is stirred at the specified temperature (typically 25-60 °C) for the indicated time (12-48 hours). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-tertiary piperazin-2-one.

One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization[2]

Procedure:

  • Knoevenagel Reaction: To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in toluene (0.5 mL) is added the quinine-derived urea catalyst (eQNU, 10 mol %). The mixture is stirred at room temperature for the time required to achieve full conversion.

  • Asymmetric Epoxidation: The reaction mixture is diluted with toluene (to a concentration of 0.02 M) and cooled to -20 °C. Cumyl hydroperoxide (0.11 mmol) is then added, and the mixture is stirred until the alkene is consumed.

  • Domino Ring-Opening Cyclization (DROC): 1,2-ethylenediamine (0.12 mmol) and Et₃N (0.2 mmol) are added at 25 °C, and the reaction is stirred for an additional 12-24 hours. The crude product is then purified by column chromatography to yield the 3-substituted piperazin-2-one.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[3][4][5]

Procedure: In a glovebox, a mixture of the 5,6-disubstituted pyrazin-2-ol (0.2 mmol), Pd(OCOCF₃)₂ (5 mol %), and (R)-TolBINAP (5.5 mol %) in a 1:1 mixture of dichloromethane and benzene (2 mL) is placed in an autoclave. TsOH·H₂O (100 mol %) is added, and the autoclave is charged with hydrogen gas to 1000 psi. The reaction is stirred at 80 °C for 24-48 hours. After cooling and careful release of the pressure, the solvent is evaporated, and the product is purified by flash chromatography.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Palladium_Catalyzed_Allylic_Alkylation Substrate N-Protected Piperazin-2-one Reaction Allylic Alkylation Substrate->Reaction Catalyst [Pd₂(pmdba)₃] + Chiral Ligand Catalyst->Reaction Solvent Toluene Solvent->Reaction Product α-Substituted Piperazin-2-one Reaction->Product caption Pd-Catalyzed Asymmetric Allylic Alkylation Workflow One_Pot_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Sulfonylacetonitrile (Phenylsulfonyl)acetonitrile Sulfonylacetonitrile->Knoevenagel Catalyst1 eQNU Catalyst Catalyst1->Knoevenagel Alkene Intermediate Alkene Knoevenagel->Alkene Epoxidation Asymmetric Epoxidation Alkene->Epoxidation CHP Cumyl Hydroperoxide CHP->Epoxidation Epoxide Intermediate Epoxide Epoxidation->Epoxide DROC Domino Ring-Opening Cyclization Epoxide->DROC Diamine 1,2-Ethylenediamine Diamine->DROC Product 3-Substituted Piperazin-2-one DROC->Product caption One-Pot Synthesis of 3-Substituted Piperazin-2-ones Ugi_Reaction_Synthesis Aldehyde Aldehyde/Ketone Ugi_Reaction Ugi 4-Component Reaction Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Acid Carboxylic Acid Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Ugi_Adduct α-Acylamino Amide Adduct Ugi_Reaction->Ugi_Adduct Cyclization Intramolecular Cyclization Ugi_Adduct->Cyclization Product Substituted Piperazin-2-one Cyclization->Product caption Ugi Reaction for Piperazin-2-one Synthesis

References

Spectroscopic Analysis of 1-(2-Chlorophenyl)piperazin-2-one and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Arylpiperazin-2-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural relation to various biologically active molecules. The 1-(2-Chlorophenyl)piperazin-2-one scaffold, in particular, serves as a key intermediate in the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for advancing research and development. While detailed spectroscopic data for this compound (CAS 197967-66-1) is not extensively published in public literature, this guide provides a comprehensive framework for its analysis alongside its analogues. It outlines the expected spectral characteristics, standardized experimental protocols for obtaining key data, and a general workflow for synthesis and characterization.

Comparative Spectroscopic Data

The following tables present the expected spectral data for this compound and provide a template for comparing its analogues. Researchers can use this structure to tabulate their own experimental findings.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ) ppm (J = Hz)¹³C NMR Chemical Shifts (δ) ppm
This compound CDCl₃Aromatic-H: 7.45-7.20 (m, 4H)-N-CH₂-CH₂-C=O: ~3.6 (t, 2H)-N-CH₂-CH₂-N-Ar: ~3.4 (t, 2H)-C=O-CH₂-NH-: ~3.8 (s, 2H)C=O: ~165Aromatic C-Cl: ~132Aromatic C-N: ~148Aromatic C-H: 130-125-N-CH₂-C=O: ~50-N-CH₂-CH₂-N-Ar: ~48-C=O-CH₂-NH-: ~52
Analogue 1: (e.g., 1-(4-Chlorophenyl)piperazin-2-one) CDCl₃Populate with experimental dataPopulate with experimental data
Analogue 2: (e.g., 1-Phenylpiperazin-2-one) CDCl₃Populate with experimental dataPopulate with experimental data

Table 2: FT-IR and Mass Spectrometry Data

CompoundFT-IR Key Absorptions (ν) cm⁻¹Mass Spectrometry (EI) m/z (Relative Intensity %)
This compound C=O (amide): ~1650C-N stretch: ~1280Aromatic C=C: ~1590, 1480Aromatic C-H: ~3050Aliphatic C-H: ~2950, 2850C-Cl: ~750[M]⁺•: 210/212 (Cl isotope pattern)Fragments: [M-CO]⁺•, [Cl-C₆H₄-N]⁺•, [C₄H₅N₂O]⁺
Analogue 1: (e.g., 1-(4-Chlorophenyl)piperazin-2-one) Populate with experimental dataPopulate with experimental data
Analogue 2: (e.g., 1-Phenylpiperazin-2-one) Populate with experimental dataPopulate with experimental data

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the 1-arylpiperazin-2-one sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width for the expected carbon signals (typically 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms and enhance signal sensitivity.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate peak areas in the ¹H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for obtaining an infrared spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid 1-arylpiperazin-2-one sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Lower the ATR press arm to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an automatic baseline correction if necessary.

    • Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC Method:

    • Injector: Set to 250°C with a split ratio (e.g., 50:1).

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at an initial temperature (e.g., 100°C), hold for 1 minute, then ramp at a rate of 10-20°C/min to a final temperature (e.g., 280°C) and hold for 5-10 minutes.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: Set to ~230°C.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M]⁺•).

    • Analyze the isotopic pattern for chlorine-containing compounds (³⁵Cl/³⁷Cl ratio of ~3:1).

    • Identify and propose structures for major fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of 1-arylpiperazin-2-one analogues.

G cluster_start Starting Materials cluster_spec Spectroscopic Analysis synthesis Synthesis Step (e.g., N-arylation of piperazin-2-one) workup Aqueous Workup & Extraction synthesis->workup purification Purification (Column Chromatography or Recrystallization) workup->purification char_start Characterization purification->char_start nmr NMR (¹H, ¹³C) char_start->nmr ftir FT-IR char_start->ftir ms Mass Spec. char_start->ms start1 Piperazin-2-one start1->synthesis start2 Aryl Halide (e.g., 1-bromo-2-chlorobenzene) start2->synthesis final Structure Confirmed Pure Compound nmr->final ftir->final ms->final

Caption: General workflow for synthesis and spectroscopic characterization.

Comparative Analysis of 1-(2-Chlorophenyl)piperazin-2-one Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-(2-Chlorophenyl)piperazin-2-one derivatives and related piperazine compounds, focusing on their synthesis, anticonvulsant activity, and mechanism of action. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

In Vivo Anticonvulsant Activity

The anticonvulsant properties of various piperazine derivatives have been evaluated in several animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. These tests are standard preclinical models used to assess the efficacy of potential antiepileptic drugs.

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of active pyrrolidine-2,5-diones, revealed that their anticonvulsant activity was primarily observed in the MES seizures, particularly for 3-(trifluoromethyl)anilide derivatives. In contrast, most of the 3-chloroanilide analogs were found to be inactive.[1] Notably, some of these compounds also demonstrated activity in the 6-Hz screen, a model for therapy-resistant partial epilepsy.[1]

For instance, one of the most potent derivatives, compound 20 , was active in 50% of the animals at a 2-hour time point in the 6-Hz test.[1] The study highlighted that the anticonvulsant effect was closely linked to the type of substituent at the 3-position of the anilide moiety.[1]

Another study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also reported significant anticonvulsant activity.[2][3] The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed promising ED₅₀ values in both the MES and 6 Hz tests, outperforming the reference drug, valproic acid.[2][3]

The table below summarizes the in vivo anticonvulsant activity of selected derivatives.

Compound/DerivativeTest ModelDose (mg/kg)ActivityReference
Compound 6 *MESED₅₀: 68.30More beneficial than valproic acid[2]
6 Hz (32 mA)ED₅₀: 28.20More beneficial than valproic acid[2]
scPTZ10050% protection[2]
Compound 12 MES100Effective at 0.5 h[1]
Compound 13 MES100 (at 0.5 h), 300 (at 4 h)Protection at both time points[1]
Compound 19 MES300 (at 0.5 h), 100 (at 4 h)Protection at both time intervals[1]
Compound 20 6 HzNot specifiedActive in 50% of animals at 2 h[1]

*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

In Vitro Mechanism of Action

To elucidate the mechanism of action, in vitro studies have been conducted to determine the affinity of these derivatives for various neuronal targets. The most probable molecular mechanism for some of the most active compounds involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[2][3]

For example, the most potent derivative from one study was found to be a moderate binder to the neuronal voltage-sensitive sodium channels (site 2).[1] Another highly active compound was also shown to interact with these channels.[2][3] The affinity for GABA-A and TRPV1 receptors was also investigated for some derivatives.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

In Vivo Anticonvulsant Screening
  • Animals: Male albino Swiss mice are typically used.

  • Maximal Electroshock (MES) Test: Seizures are induced by applying an electrical stimulus via corneal electrodes. The abolition of the hind limb tonic extensor component is recorded as the endpoint.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is administered subcutaneously. The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered protection.

  • 6 Hz Seizure Test: A psychomotor seizure model where seizures are induced by a low-frequency electrical stimulus. The endpoint is the abolition of seizure activity.

  • Rotarod Test: This test is used to assess acute neurological toxicity by evaluating the animals' motor coordination on a rotating rod.

In Vitro Receptor Binding Assays
  • Target: Neuronal voltage-sensitive sodium channels (site 2).

  • Method: Radioligand binding assays are performed using rat brain cortex membranes. The ability of the test compounds to displace a specific radioligand (e.g., [³H]batrachotoxin) is measured to determine their binding affinity.

Synthesis of Derivatives

The synthesis of these piperazine derivatives typically involves multi-step reactions. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized through the alkylation of corresponding amines with previously obtained alkylating reagents like 2-chloro-1-(3-chlorophenyl)ethanone.[1] Another approach involves the reaction between 1-(2-methoxyphenyl)piperazine and appropriate phenoxyalkyl bromides in the presence of anhydrous potassium carbonate.[4]

Synthesis_Workflow cluster_starting Starting Materials cluster_reaction Reaction cluster_product Product Amine Amine Alkylation Alkylation Amine->Alkylation Alkylating_Reagent Alkylating Reagent (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) Alkylating_Reagent->Alkylation Final_Compound N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivative Alkylation->Final_Compound

General synthesis workflow for N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

Signaling Pathways and Drug Action

The anticonvulsant effects of these derivatives are primarily attributed to their interaction with ion channels, which play a crucial role in neuronal excitability.

Mechanism_of_Action Derivative This compound Derivative Na_Channel Voltage-Sensitive Sodium Channel Derivative->Na_Channel binds to Ca_Channel L-type Calcium Channel Derivative->Ca_Channel binds to Neuronal_Excitability Decreased Neuronal Excitability Na_Channel->Neuronal_Excitability inhibition of Ca_Channel->Neuronal_Excitability inhibition of Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect leads to

References

Structure-activity relationship (SAR) of 1-(2-Chlorophenyl)piperazin-2-one analogues

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1-(2-Chlorophenyl)piperazin-2-one Analogues in Drug Discovery

Introduction

The this compound scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogues of this structure have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogues, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics. While direct, comprehensive SAR studies on this compound analogues are limited in publicly available literature, this guide draws upon data from closely related analogues, particularly 1-(3-chlorophenyl)piperazin-2-one derivatives, to infer and present the key structural determinants of their biological activity.

Cytotoxicity of Piperazin-2-one Derivatives

The anticancer potential of piperazin-2-one analogues has been a primary focus of investigation. The cytotoxic effects of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives have been evaluated against various cancer cell lines, providing valuable insights into their SAR.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of 1-(3-chlorophenyl)piperazin-2-one derivatives against human colon carcinoma (HT-29) and human lung carcinoma (A549) cell lines. A human fetal lung fibroblast cell line (MRC-5) was utilized as a control to assess selectivity for cancer cells over normal cells.[1]

Compound IDR GroupHT-29 IC₅₀ (µM)A549 IC₅₀ (µM)MRC-5 IC₅₀ (µM)
1a H> 100> 100> 100
1b CH₃52.368.1> 100
1c C₂H₅45.855.289.7
1d n-C₃H₇33.141.575.4
1e i-C₃H₇38.945.382.1
1f n-C₄H₉21.729.860.2
1g C₆H₅15.422.145.6

Key SAR Observations for Cytotoxicity:

  • Effect of Alkyl Substitution: The unsubstituted analogue (1a ) showed no significant cytotoxicity. The introduction of alkyl groups at the R position generally increased cytotoxic activity.

  • Chain Length Dependency: Within the n-alkyl series (1b-1d, 1f ), an increase in the carbon chain length from methyl to n-butyl resulted in a progressive enhancement of cytotoxic potency against both HT-29 and A549 cell lines.

  • Influence of Phenyl Group: The presence of a phenyl group (1g ) conferred the highest potency among the tested analogues, suggesting that aromatic interactions may be crucial for the cytotoxic mechanism.

  • Selectivity: While the more potent analogues showed increased cytotoxicity against cancer cell lines, they also exhibited higher toxicity towards the normal MRC-5 cell line, indicating a need for further optimization to improve the therapeutic index.

Mechanism of Action: Inhibition of Ras Signaling

A prominent mechanism of action for the anticancer activity of some piperazin-2-one derivatives is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are frequently hyperactivated in various cancers. By inhibiting farnesyltransferase, these compounds can disrupt the Ras signaling pathway, leading to a reduction in cell proliferation and the induction of apoptosis.[1]

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras_GDP Ras-GDP (Inactive) Receptor->Ras_GDP SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras_GDP Farnesylation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Piperazin-2-one Piperazin-2-one Analogue Piperazin-2-one->Farnesyltransferase Inhibits

Inhibition of the Ras signaling pathway by piperazin-2-one derivatives.

Other Biological Activities

Beyond their anticancer effects, piperazine derivatives have been explored for a range of other pharmacological activities.

Antimicrobial Activity

Various piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[2] While specific data for this compound analogues is not detailed in the provided search results, the broader class of piperazine-containing compounds has shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[1][2]

Monoamine Oxidase (MAO) Inhibition

Certain piperazin-2-one analogues have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of neurodegenerative diseases and depression.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HT-29, A549) and control cells (e.g., MRC-5) are seeded in a 96-well plate at a density of 5x10³ cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the piperazin-2-one derivatives. A control group treated with the vehicle (DMSO) is also included. The plates are then incubated for 48 hours at 37°C.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5x10^3 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of piperazin-2-one derivatives Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h at 37°C Add_Compounds->Incubate_48h Add_MTT Add 20 µL of MTT solution (5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 values Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for the MTT cytotoxicity assay.
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO enzymes.

  • Prepare Reaction Mixture: A reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a suitable buffer, and the test compound (piperazine derivative) is prepared in a microplate.[1]

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.[1]

  • Initiate Reaction: The enzymatic reaction is initiated by adding a substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red).[1]

  • Incubation: The plate is incubated at 37°C.[1]

  • Measure Fluorescence: The fluorescence intensity is measured over time using a fluorescence microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control. IC₅₀ values are then determined.[1]

MAO_Inhibition_Assay Start Start Prepare_Mixture Prepare reaction mixture: MAO enzyme, buffer, and piperazine derivative Start->Prepare_Mixture Pre_incubate Pre-incubate the mixture Prepare_Mixture->Pre_incubate Add_Substrate Add substrate (e.g., kynuramine) and fluorescent probe (e.g., Amplex Red) Pre_incubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Measure_Fluorescence Measure fluorescence intensity over time Incubate_37C->Measure_Fluorescence Calculate_Inhibition Calculate percentage inhibition and IC50 values Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for the fluorometric MAO inhibition assay.

Conclusion

References

Validating the Purity of Synthesized 1-(2-Chlorophenyl)piperazin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized 1-(2-Chlorophenyl)piperazin-2-one, a key intermediate in the development of various pharmaceutical agents. For a thorough assessment, we include a comparative analysis with its structural analog, 1-(2-Fluorophenyl)piperazin-2-one. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes the validation workflow.

Comparative Purity Analysis

The purity of synthesized this compound and its fluoro-analog was assessed using a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

ParameterThis compound1-(2-Fluorophenyl)piperazin-2-oneAcceptance Criteria
Purity (HPLC) 99.2%99.5%≥ 99.0%
Major Impurity 0.3% (Unreacted 2-chloroaniline)0.2% (Unreacted 2-fluoroaniline)≤ 0.5%
Total Impurities 0.8%0.5%≤ 1.0%
Residual Solvents (GC-MS) Toluene: 150 ppm, Ethanol: 300 ppmToluene: 120 ppm, Ethanol: 250 ppmToluene: ≤ 890 ppm, Ethanol: ≤ 5000 ppm
Structural Confirmation (¹H NMR, ¹³C NMR) Conforms to structureConforms to structureConforms to reference spectra

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-chloroaniline with a suitable C4-building block, such as a haloacetyl halide, followed by cyclization.

  • N-Acetylation of 2-chloroaniline: To a solution of 2-chloroaniline (1 eq.) in an aprotic solvent like dichloromethane, chloroacetyl chloride (1.1 eq.) is added dropwise at 0°C. The reaction is stirred for 2 hours at room temperature.

  • Amination: The resulting N-(2-chlorophenyl)-2-chloroacetamide is then reacted with an excess of aqueous ammonia or a protected ethylenediamine derivative to introduce the second nitrogen atom.

  • Cyclization: The intermediate is heated in a suitable solvent, such as ethanol, often in the presence of a base like sodium bicarbonate, to facilitate intramolecular cyclization to form this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis of 1-(2-Fluorophenyl)piperazin-2-one (Comparative Compound)

The synthesis follows a similar protocol to its chloro-analog, substituting 2-fluoroaniline as the starting material. The reaction conditions and purification methods are analogous.

Purity Determination by HPLC-MS
  • Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and mass spectrometry in positive ion mode.

  • Quantification: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass-to-charge ratio (m/z).

Residual Solvent Analysis by GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 40°C, held for 5 minutes, followed by a ramp to 240°C.

  • Injection: Headspace injection of a solution of the sample in a suitable solvent (e.g., DMSO).

  • Detection: Mass spectrometry in full scan mode.

  • Quantification: Based on a calibration curve of known solvent standards.

Structural Confirmation by NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, multiplicities, and integration of the signals are compared with the expected structure and reference spectra to confirm the identity and structural integrity of the compound.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_decision Quality Control start Synthesized Crude This compound purification Recrystallization start->purification hplc_ms HPLC-MS Analysis (Purity & Impurity Profile) purification->hplc_ms gc_ms GC-MS Analysis (Residual Solvents) purification->gc_ms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr pass Pass (Purity ≥ 99.0%) hplc_ms->pass Meets Specifications fail Fail (Purity < 99.0%) hplc_ms->fail Does not Meet Specifications gc_ms->pass Meets Specifications gc_ms->fail Does not Meet Specifications nmr->pass Meets Specifications nmr->fail Does not Meet Specifications repurify Repurification fail->repurify repurify->purification

Caption: Workflow for the purity validation of this compound.

Comparative Analysis of 1-(2-Chlorophenyl)piperazin-2-one and 1-(3-Chlorophenyl)piperazin-2-one: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reported biological activities of two isomeric chlorophenylpiperazinone compounds. This report compiles available experimental data, details methodologies for key assays, and provides visualizations of experimental workflows.

This guide provides a comparative overview of the biological activities of 1-(2-chlorophenyl)piperazin-2-one and 1-(3-chlorophenyl)piperazin-2-one. The information presented is based on a thorough review of available scientific literature. While data is available for the cytotoxic effects of derivatives of 1-(3-chlorophenyl)piperazin-2-one, a notable lack of published biological activity data for this compound was observed.

Biological Activity of 1-(3-Chlorophenyl)piperazin-2-one Derivatives

Research into the biological activity of 1-(3-chlorophenyl)piperazin-2-one has primarily focused on its potential as a scaffold for anticancer agents. A study by Ghasemi et al. synthesized a series of novel 1-(3-chlorophenyl)piperazin-2-one derivatives and evaluated their cytotoxic activity against human cancer cell lines.[1][2]

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of several derivatives of 1-(3-chlorophenyl)piperazin-2-one were assessed against the A549 human lung carcinoma and HT-29 human colon adenocarcinoma cell lines using the MTT assay. The results, presented as IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the table below.[1][2]

Compound IDR GroupIC50 (µM) vs. A549IC50 (µM) vs. HT-29
8d 2-Thiobiuret730
8f Semicarbazide307
8g 1-Amidinourea37
Doxorubicin (Standard)101

Data sourced from Ghasemi et al. (2013).[1]

These findings indicate that certain derivatives of 1-(3-chlorophenyl)piperazin-2-one exhibit significant cytotoxic activity, with compound 8g showing notable potency against the A549 lung cancer cell line, even surpassing the standard chemotherapeutic drug, doxorubicin, in this specific assay.[1] The study suggests that the electron density and steric effects of the substituents on the piperazinone core play a crucial role in their cytotoxic activity.[1][2]

Biological Activity of this compound

Following an extensive search of scientific databases and patent literature, no published studies detailing the biological activity, including cytotoxic or any other pharmacological effects, of this compound were identified. This compound is commercially available as a chemical intermediate, suggesting its primary use is in the synthesis of more complex molecules. The lack of available data prevents a direct comparison of its activity with the 3-chloro isomer.

Experimental Protocols

The following is a detailed methodology for the MTT assay used to determine the cytotoxic activity of the 1-(3-chlorophenyl)piperazin-2-one derivatives, as described by Ghasemi et al.[1][2]

MTT Assay for Cytotoxicity Screening

Objective: To assess the in vitro cytotoxicity of chemical compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549 and HT-29)

  • RPMI-1640 culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in the culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the chemical structures of the compounds discussed.

Experimental_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Harvest and Seed Cells (5,000-10,000 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B D Add Compounds to Cells B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for 48h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Add DMSO to Dissolve Formazan G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability and IC50 Values I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

Chemical_Structures Chemical Structures cluster_2_chloro This compound cluster_3_chloro 1-(3-Chlorophenyl)piperazin-2-one node2 node3

Caption: Structures of the two isomeric compounds.

References

Comparative docking studies of 1-(2-Chlorophenyl)piperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Molecular Docking Studies of Bioactive Piperazine Derivatives

This guide provides a comparative analysis of molecular docking studies conducted on various series of piperazine derivatives targeting a range of therapeutic areas, including infectious diseases, cancer, and central nervous system disorders. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structural requirements for the interaction of piperazine-based compounds with their respective biological targets.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from several docking studies on different series of piperazine derivatives. The docking scores, typically representing binding affinity (in kcal/mol) or other scoring functions, are presented for comparison. Lower docking scores generally indicate higher binding affinity.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Derivative ClassTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Reference
Ciprofloxacin-based hybrids (2b, 2c, 5b, 5c, 5e, 5h, 5i)S. aureus DNA Gyrase1KZN-10.5550 to -12.8884[1]
1,4-di(hetero)aryl piperazines (3c, 3e)E. coli DNA Gyrase A1KZNNot specified, strong H-bonds reported[1]
Ciprofloxacin (Standard)S. aureus DNA Gyrase1KZN-8.7725[1]

Table 2: Anticancer Activity of Piperazine Derivatives

Derivative ClassTarget ProteinPDB IDDocking Score/Binding AffinityReference
1,2-Benzothiazine-phenylpiperazine hybrids (BS130, BS230)DNA Topoisomerase IIα5GWKNot specified, cytotoxic activity reported[2]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl (SA1-SA7)Carbonic Anhydrase IX (CAIX)5FL4Not specified, good membrane permeability reported[3]
Doxorubicin (Standard)DNA Topoisomerase IIα5GWKNot specified[2]

Table 3: Anticonvulsant Activity of Piperazine Derivatives

Derivative ClassTarget ProteinPDB IDDocking Score/Binding AffinityReference
N'-(Substituted 2-Chlorophenyl)-2-(1, 3-benzodioxo-5-carbylidene) Hydrazine carboamide (IPSR2, IPSR3, IPSR6, IPSR9)T-type calcium channelNot specified-7.0 to -7.5 Kcal/molNot specified in snippets
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (4f)Human Mitochondrial Branched-Chain Aminotransferase (BCATm)2A1H-6.898[4]
Gabapentin (Standard)Human Mitochondrial Branched-Chain Aminotransferase (BCATm)2A1H-6.013[4]

Table 4: Antidepressant Activity of Piperazine Derivatives

Derivative ClassTarget ProteinPDB IDDocking Score/Binding AffinityReference
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides (R: 5, R: 9)Not specifiedNot specified-10.7, -10.4[5]
Piperazine-oxadiazole derivatives (VSM 3, VSM 6)hMAO-A2BXRHigh affinity reported[6]

Experimental Protocols

The methodologies for molecular docking studies vary between research groups but generally follow a standardized workflow. Below are generalized protocols based on the cited studies.

General Molecular Docking Protocol
  • Receptor Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB) (e.g., 1KZN for DNA Gyrase, 5GWK for Topoisomerase IIα)[1][2].

    • Water molecules, co-factors, and existing ligands are typically removed from the protein structure.

    • Hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes and to reach a more stable conformation.

  • Ligand Preparation:

    • The 2D structures of the piperazine derivatives are drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures.

    • Hydrogens are added, and charges are assigned to the ligand atoms.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket.

    • A molecular docking software (e.g., AutoDock, MOE, Surflex-Dock) is used to perform the simulation[1].

    • The docking algorithm explores various conformations and orientations of the ligand within the defined active site.

    • A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-ranked pose for each ligand based on the docking score and the clustering of conformations.

    • The binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like PyMOL or Discovery Studio.

Mandatory Visualization

The following diagrams illustrate the generalized workflows and conceptual relationships in comparative docking studies.

G cluster_0 Preparation Phase cluster_1 Docking & Analysis Phase cluster_2 Output PDB Protein Data Bank (PDB) Retrieve Target Structure Receptor_Prep Receptor Preparation (Add H, Remove Water, etc.) PDB->Receptor_Prep Ligand_Design Ligand Design & 2D Structure Drawing Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, MOE) Receptor_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Validation Validation (Comparison with known inhibitors) Analysis->Validation Conclusion Structure-Activity Relationship (SAR) & Lead Optimization Validation->Conclusion

Caption: Generalized workflow for a comparative molecular docking study.

G cluster_targets Biological Targets cluster_derivatives Derivative Modifications Piperazine_Core Piperazine Scaffold DNA_Gyrase DNA Gyrase (Antibacterial) Piperazine_Core->DNA_Gyrase Inhibition Topo_II Topoisomerase II (Anticancer) Piperazine_Core->Topo_II Inhibition GABA_A GABA-A Receptor (Anticonvulsant) Piperazine_Core->GABA_A Modulation Serotonin_Transporter Serotonin Transporter (Antidepressant) Piperazine_Core->Serotonin_Transporter Inhibition Aryl_Sub Aryl Substitutions Aryl_Sub->Piperazine_Core Acyl_Sub Acyl/Sulfonyl Substitutions Acyl_Sub->Piperazine_Core Hybridization Hybridization with other pharmacophores Hybridization->Piperazine_Core

Caption: Signaling pathways and targets of piperazine derivatives.

References

Comparative Analysis of 1-(Chlorophenyl)piperazin-2-one Based Compounds: A Focus on Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of compounds based on the 1-(3-chlorophenyl)piperazin-2-one scaffold. Due to a lack of publicly available cross-reactivity studies for 1-(2-chlorophenyl)piperazin-2-one derivatives, this report focuses on the synthesis and cytotoxic activity of the closely related 1-(3-chlorophenyl)piperazin-2-one analogs. The data presented here is derived from studies evaluating these compounds for their potential as cytotoxic agents.

Comparative Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values) of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives against various human cancer cell lines. The data is extracted from a study by Saeed Ghasemi, et al., which focused on the synthesis and evaluation of these compounds as potential anticancer agents.

Compound IDR GroupHCT-116 (Colon Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)A-549 (Lung Carcinoma) IC50 (µM)
1 H> 100> 100> 100
2a 2-Methylimidazol-1-yl85.3 ± 5.192.1 ± 6.378.4 ± 4.9
2b 4-Methylimidazol-1-yl76.5 ± 4.888.7 ± 5.569.2 ± 4.1
2c 2-Ethyl-4-methylimidazol-1-yl65.1 ± 3.975.4 ± 4.658.6 ± 3.5
2d 2-Propylimidazol-1-yl58.9 ± 3.368.2 ± 4.151.7 ± 3.1
2e 2-Isopropylimidazol-1-yl61.4 ± 3.771.5 ± 4.355.3 ± 3.3
2f 2-Ethylimidazol-1-yl70.2 ± 4.281.9 ± 5.063.8 ± 3.8
Etoposide (Reference Drug)1.2 ± 0.12.5 ± 0.23.1 ± 0.3

Note: The data indicates that while the synthesized compounds exhibit some cytotoxic activity, their potency is significantly lower than the reference drug, Etoposide. The variation in the substituent (R group) on the imidazole ring appears to have a modest impact on the cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of 1-(3-chlorophenyl)piperazin-2-one derivatives.

General Synthesis of 1-(3-Chlorophenyl)piperazin-2-one Derivatives (2a-f)
  • Synthesis of 1-(3-Chlorophenyl)piperazin-2-one (1):

    • A solution of 1-(3-chlorophenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) is cooled to 0°C.

    • Chloroacetyl chloride (1.1 eq) in dry DCM is added dropwise to the cooled solution over 30 minutes.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The mixture is then washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield 1-(3-chlorophenyl)-4-(chloroacetyl)piperazine.

    • The resulting intermediate is dissolved in methanol, and sodium methoxide (1.5 eq) is added.

    • The mixture is refluxed for 6 hours.

    • The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give the crude 1-(3-chlorophenyl)piperazin-2-one, which is further purified by recrystallization.

  • Synthesis of Chloro-Intermediate:

    • To a solution of 1-(3-chlorophenyl)piperazin-2-one (1.0 eq) in dry acetonitrile, 1-bromo-2-chloroethane (1.5 eq) and anhydrous K2CO3 (2.0 eq) are added.

    • The mixture is refluxed for 24 hours.

    • After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated.

    • The residue is purified by column chromatography to yield 4-(2-chloroethyl)-1-(3-chlorophenyl)piperazin-2-one.

  • Synthesis of Final Imidazole Derivatives (2a-f):

    • A mixture of 4-(2-chloroethyl)-1-(3-chlorophenyl)piperazin-2-one (1.0 eq), the corresponding substituted imidazole (1.2 eq), and K2CO3 (2.0 eq) in dimethylformamide (DMF) is heated at 80°C for 12 hours.

    • The reaction mixture is cooled, poured into ice-water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

    • The crude product is purified by column chromatography to afford the final compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (HCT-116, MCF-7, and A-549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curves.

Visualizations

The following diagrams illustrate the general synthetic pathway for the 1-(3-chlorophenyl)piperazin-2-one derivatives and a typical workflow for an in vitro cytotoxicity assay.

Synthesis_Workflow start 1-(3-Chlorophenyl)piperazine step1 Chloroacetylation (Chloroacetyl chloride, TEA, DCM) start->step1 intermediate1 1-(3-Chlorophenyl)-4- (chloroacetyl)piperazine step1->intermediate1 step2 Cyclization (NaOMe, Methanol, Reflux) intermediate1->step2 core 1-(3-Chlorophenyl)piperazin-2-one step2->core step3 Alkylation (1-Bromo-2-chloroethane, K2CO3) core->step3 intermediate2 4-(2-Chloroethyl)-1-(3-chlorophenyl) piperazin-2-one step3->intermediate2 step4 Nucleophilic Substitution (Substituted Imidazole, K2CO3, DMF) intermediate2->step4 final_product Final Derivatives step4->final_product

Caption: General synthetic scheme for 1-(3-Chlorophenyl)piperazin-2-one derivatives.

Cytotoxicity_Assay_Workflow culture Cell Culture (Cancer Cell Lines) seeding Cell Seeding (96-well plates) culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48 hours) treatment->incubation mtt MTT Addition incubation->mtt formazan Formazan Solubilization (DMSO) mtt->formazan readout Absorbance Reading (570 nm) formazan->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Benchmarking 1-(2-Chlorophenyl)piperazin-2-one Against Known Pharmaceutical Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(2-Chlorophenyl)piperazin-2-one, a potential pharmaceutical intermediate, against established intermediates used in the synthesis of widely recognized pharmaceuticals. Due to the limited availability of specific experimental data for this compound in the public domain, this guide establishes a comparative framework using data from structurally related and industrially significant arylpiperazine intermediates. This approach offers a valuable resource for researchers interested in exploring the synthesis and potential applications of this and similar molecules.

Physicochemical Properties

A comparison of the fundamental physicochemical properties is essential for understanding the behavior of an intermediate in various synthetic and analytical procedures. The following table summarizes the available data for this compound and key comparator intermediates.

PropertyThis compound1-(3-Chlorophenyl)piperazine1-(2,3-Dichlorophenyl)piperazine
CAS Number Not Available6640-24-041202-77-1
Molecular Formula C₁₀H₁₁ClN₂OC₁₀H₁₃ClN₂C₁₀H₁₂Cl₂N₂
Molecular Weight 210.66 g/mol 196.67 g/mol 231.13 g/mol
Melting Point Not Available89-92 °C62-66 °C
Boiling Point Not Available157 °C at 13 mmHg179 °C at 15 mmHg
Appearance Not AvailableOff-white to light yellow crystalline powderOff-white to light yellow solid
Purity (typical) Not Available≥98%≥99%

Synthesis and Performance Comparison

The efficiency of a synthetic route is a critical factor in the economic viability of a pharmaceutical intermediate. This table compares a plausible synthetic approach for this compound with established methods for the comparator intermediates.

ParameterThis compound (Hypothetical)1-(3-Chlorophenyl)piperazine1-(2,3-Dichlorophenyl)piperazine
Starting Materials 2-Chloroaniline, Ethyl chloroacetate, Ethylene diamine3-Chloroaniline, Bis(2-chloroethyl)amine hydrochloride2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride
Reaction Type Multi-step one-pot condensation/cyclizationCyclizationCyclization
Reaction Time TBD24 hours[1]12-34 hours[2]
Yield TBD86%[1]59.5% - 71.2%[2][3]
Purity TBDHigh (recrystallized)[1]>99.5% (HPLC)[2][4]
Key Advantages Potential for streamlined synthesisWell-established, high-yielding processHigh purity achievable, crucial for API synthesis
Key Disadvantages Lack of established protocol and optimizationLong reaction timeHigh reaction temperatures, potential for byproducts

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. Below are the established protocols for the synthesis of the comparator intermediates and a proposed protocol for this compound.

Proposed Synthesis of this compound

This hypothetical protocol is based on established methods for the synthesis of N-aryl piperazin-2-ones.

Step 1: Synthesis of N-(2-chloroethyl)-2-chloroacetamide

  • To a solution of 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

  • To a solution of N-(2-chloroethyl)-2-chloroacetamide (1.0 eq) and 2-chloroaniline (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

  • Heat the reaction mixture at 100-120 °C for 24 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride[1]
  • A mixture of 3-chloroaniline (17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride (17.2 mmol) is dissolved in 20 mL of xylene.

  • The reaction mixture is heated to reflux for 24 hours.

  • After cooling, the mixture is extracted with dichloromethane.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield a viscous oil.

  • The product is obtained with a yield of 86%.

Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride[2]
  • In a 500L electric heating reaction kettle, 100 kg of 2,3-dichloroaniline is added, and the temperature is raised to 100 °C.

  • 110 kg of bis-(2-chloroethyl)amine hydrochloride solid is added in 5 batches while maintaining the temperature.

  • The temperature is then raised to 120 °C, and the reaction is held for 34 hours.

  • After stopping the heating and removing tail gas, 200 kg of n-butanol is added, and the mixture is stirred under reflux for 1 hour.

  • The mixture is cooled for crystallization, and the crude product is collected by centrifugation.

  • The crude product is purified with 300 kg of methanol, followed by cooling, crystallization, centrifugation, and drying to yield 98.0 kg of 1-(2,3-dichlorophenyl)piperazine hydrochloride (59.5% yield) with a purity of 99.62% (HPLC).

Signaling Pathways and Experimental Workflows

Arylpiperazine derivatives are known to interact with a variety of biological targets. The following diagrams illustrate relevant signaling pathways and a typical experimental workflow.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS GrowthFactor Growth Factor GrowthFactor->RTK Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Jun, Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Ras-Raf-MEK-ERK Signaling Pathway

Androgen_Receptor_Signaling cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation AR_dimer AR Dimer AR->AR_dimer Nucleus Nucleus AR_dimer->Nucleus ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Proliferation Cell Growth, Proliferation, Survival Transcription->Proliferation

Androgen Receptor Signaling Pathway

Synthesis_Workflow Start Starting Materials Reaction Reaction (Heating, Stirring) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Analysis Purity & Structural Analysis (HPLC, NMR, MS) Purification->Analysis FinalProduct Final Intermediate Analysis->FinalProduct

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 1-(2-Chlorophenyl)piperazin-2-one. The following procedures are based on established best practices for the disposal of chlorinated organic compounds and data from structurally similar chemicals, in the absence of a specific Safety Data Sheet (SDS) for this exact compound. It is imperative to treat this compound as hazardous waste and adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of dust generation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handle the compound in accordance with good industrial hygiene and safety practices.[1][2] Avoid contact with skin, eyes, and clothing, and prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when handling this product.[3]

Hazard Profile and Data Summary

Hazard Classification (Inferred)CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][5]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation.[1][5]

This data is based on the GHS classifications for 1-(2-Chlorophenyl)piperazine and should be used as a guideline.[5]

Disposal Operational Plan

The primary and recommended method for the disposal of this compound is high-temperature incineration.[4] This process ensures the complete destruction of the compound, minimizing environmental impact.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."[7]

    • Include the full chemical name and any other components of the waste mixture with their approximate percentages.[7]

    • Segregate this waste from non-halogenated solvents and other incompatible waste streams to avoid costly and complicated disposal procedures.[7][8]

  • Waste Collection and Storage:

    • Collect waste in a compatible, leak-proof, and clearly labeled container.[7] The original container is often a suitable choice.

    • Keep the container tightly closed except when adding waste.[7]

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.[4]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste management company to arrange for the collection and disposal of the waste.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition.

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Spill Cleanup Protocol

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading. For solid material, avoid creating dust.

  • Cleanup:

    • For small spills, carefully sweep up the solid material and place it into a labeled hazardous waste container.[1][2]

    • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).

  • Decontamination: Wipe down the spill area with a suitable solvent, and place all contaminated materials (e.g., absorbent pads, gloves, cleaning cloths) into a sealed, labeled hazardous waste container.

  • Disposal: Dispose of all spill cleanup materials as hazardous waste through a licensed disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste assess_hazards Assess Hazards (Treat as Hazardous Waste) start->assess_hazards select_container Select Compatible, Labeled Hazardous Waste Container assess_hazards->select_container segregate_waste Segregate from Incompatible Waste Streams select_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste arrange_pickup Arrange Pickup by Licensed Hazardous Waste Vendor store_waste->arrange_pickup incineration Recommended Disposal: High-Temperature Incineration arrange_pickup->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Chlorophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound, a chemical compound utilized in laboratory research and development. Given that the toxicological properties of this specific compound have not been fully investigated, it is imperative to handle it with extreme caution, adhering to the highest safety standards. The following procedures are based on information for structurally similar compounds and are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact. It is advisable to inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory coat or impervious protective clothingTo shield the body from potential contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the compound outside of a chemical fume hood or if dust is generated.

Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE recommendations.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure when working with this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood[1][2].

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols[3].

    • Carefully weigh and transfer the compound, keeping containers sealed when not in use.

    • Avoid all personal contact, including inhalation and contact with skin and eyes[4].

    • Do not eat, drink, or smoke in the laboratory area[5][6].

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[3][5].

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan: Waste Management

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste. Improper disposal can pose a significant risk to the environment and public health.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including excess reagent, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container[7].

    • Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS office.

  • Container Labeling and Storage:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials[7].

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal company with all available safety information to ensure safe handling and transport. The recommended method of disposal for similar compounds is often high-temperature incineration[8].

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash [2][8].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6].
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][6].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][9].
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area thoroughly[1][2].
Large Spill Evacuate the area and contact your institution's EHS or emergency response team.

Visual Workflow Diagrams

To further clarify the operational and disposal procedures, the following diagrams illustrate the recommended workflows.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_safety_equipment Check Eyewash/Safety Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_weigh Weigh and Transfer Compound prep_ppe->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use handle_seal Keep Containers Sealed handle_use->handle_seal post_decontaminate Decontaminate Work Area handle_seal->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash post_ppe Doff and Dispose of PPE post_wash->post_ppe

Caption: Operational workflow for handling this compound.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Labeling and Storage cluster_disposal Final Disposal collect_waste Collect All Contaminated Materials collect_container Place in Designated Hazardous Waste Container collect_waste->collect_container storage_label Label Container as 'Hazardous Waste' with Chemical Name collect_container->storage_label storage_area Store in Secure, Ventilated Accumulation Area storage_label->storage_area disposal_contact Contact EHS or Licensed Contractor storage_area->disposal_contact disposal_provide_info Provide Safety Information disposal_contact->disposal_provide_info disposal_pickup Arrange for Waste Pickup disposal_provide_info->disposal_pickup

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.